molecular formula C11H15NO2S B3423527 S-Benzyl-DL-homocysteine CAS No. 3054-02-2

S-Benzyl-DL-homocysteine

Cat. No.: B3423527
CAS No.: 3054-02-2
M. Wt: 225.31 g/mol
InChI Key: KIPDMPPOTUGMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Benzyl-DL-homocysteine is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4-(benzylthio)butanoic acid is 225.08234989 g/mol and the complexity rating of the compound is 193. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['164657', '206263', '14986']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality S-Benzyl-DL-homocysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Benzyl-DL-homocysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-benzylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPDMPPOTUGMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7689-60-3, 3054-02-2
Record name NSC164657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Technical Guide: S-Benzyl-DL-Homocysteine in Methionine Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026


-lyase (MGL) and high-throughput screening of methionine-depleting therapeutic enzymes.

Executive Summary

S-Benzyl-DL-homocysteine (SBHC) acts as a critical surrogate substrate in the study of methionine metabolism, specifically for the characterization of L-methionine


-lyase (MGL) . While L-methionine is the physiological substrate, its enzymatic degradation releases methanethiol, a volatile and difficult-to-quantify gas. SBHC serves as a structural analog that, upon 

-elimination, releases benzyl mercaptan , a non-volatile thiol that reacts rapidly with chromogenic reagents (e.g., DTNB).

This guide details the mechanistic utility of SBHC, provides a validated protocol for its use in kinetic assays, and addresses the critical stereochemical considerations of using a racemic (DL) mixture in stereospecific enzymatic environments.

Mechanistic Foundation

The Biological Context: Methionine Dependence

Many solid tumors exhibit "methionine dependence" (the Hoffman Effect), unable to survive on homocysteine alone due to defects in methionine synthase. Consequently, recombinant MGL (rMGL) is under active development as a therapeutic agent to deplete systemic methionine. SBHC is the primary tool for screening rMGL variants for enhanced catalytic efficiency (


) and stability.
The Reaction Mechanism

MGL is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][2] It catalyzes the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-elimination of L-methionine.[1] When SBHC is introduced, it mimics methionine in the active site.

The Reaction Equation:



Why SBHC is Superior for Assays:

  • Stoichiometry: The release of benzyl mercaptan is 1:1 with

    
    -ketobutyrate.
    
  • Detection: Unlike methanethiol (gas), benzyl mercaptan is a liquid (nucleophilic thiol) that allows for sensitive colorimetric detection via Ellman’s Reagent (DTNB) at 412 nm or reaction with N-ethylmaleimide (NEM).

  • Differentiation: SBHC helps distinguish MGL activity from Cystathionine

    
    -lyase (CGL), which has much lower activity toward bulky S-substituted homocysteine derivatives.
    
Pathway Visualization

The following diagram illustrates the parallel processing of Methionine and SBHC by MGL.

Methionine_Metabolism cluster_inputs Substrates cluster_outputs Elimination Products Met L-Methionine MGL L-Methionine gamma-Lyase (MGL) [PLP-Dependent] Met->MGL SBHC S-Benzyl-DL-Homocysteine (Surrogate) SBHC->MGL  Competitive  Binding aKB alpha-Ketobutyrate MGL->aKB NH3 Ammonia MGL->NH3 MT Methanethiol (Volatile Gas) MGL->MT  Physiological BM Benzyl Mercaptan (Liquid Thiol) MGL->BM  Analytical Detection DTNB Reaction (OD 412nm) BM->Detection

Figure 1: Comparative enzymatic pathway showing SBHC as a surrogate substrate yielding a detectable thiol product.

Experimental Protocol: The MGL/SBHC Assay

Objective: Determine the specific activity of MGL using SBHC. Method: Endpoint Colorimetric Assay (Modified Tanaka Method).

Reagents & Preparation
ReagentConcentrationPreparation Notes
Buffer 100 mM Potassium Phosphate (pH 8.0)Degas to prevent thiol oxidation.
Substrate 20 mM S-Benzyl-DL-homocysteineDissolve in minimal HCl, then dilute with buffer. Adjust pH to 8.0 carefully.
Cofactor 10

M PLP
Pyridoxal 5'-phosphate. Protect from light.
Stopper 50% TCA (Trichloroacetic acid)For protein precipitation.
Detector 10 mM DTNB (Ellman's Reagent)Dissolved in 0.1 M Phosphate buffer (pH 7.0).
Step-by-Step Workflow
  • Pre-Incubation:

    • Mix 800

      
      L Buffer + 100 
      
      
      
      L SBHC stock + 10
      
      
      L PLP.
    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add 50

      
      L of Enzyme Solution (MGL).
      
    • Control: Add Enzyme to a separate tube containing TCA (Blank).

  • Reaction:

    • Incubate at 37°C for exactly 10 minutes.

  • Termination:

    • Add 100

      
      L of 50% TCA to stop the reaction.
      
    • Centrifuge at 10,000 x g for 5 minutes to remove precipitated protein.

  • Derivatization:

    • Transfer 500

      
      L of supernatant to a cuvette.
      
    • Add 100

      
      L DTNB solution + 400 
      
      
      
      L Buffer (pH 8.0).
    • Incubate at Room Temp for 2 minutes (Yellow color development).

  • Measurement:

    • Read Absorbance at 412 nm .

Protocol Logic Visualization

Assay_Workflow Start Start: Reaction Mix (Buffer + SBHC + PLP) Enzyme Add MGL Enzyme Start->Enzyme Incubate Incubate 37°C (10 mins) Enzyme->Incubate Stop Terminate: Add 50% TCA Incubate->Stop Spin Centrifuge (Remove Protein) Stop->Spin React Add DTNB (Thiol Derivatization) Spin->React Read Read OD 412nm React->Read

Figure 2: Step-by-step logic for the SBHC endpoint assay.

Scientific Integrity: Handling the "DL" Factor

Expert Insight: A critical error in many studies is ignoring the stereochemistry of S-Benzyl-DL -homocysteine.

  • Stereospecificity: MGL is highly specific for the L-isomer .

  • Inert D-Isomer: The D-isomer in the racemic mixture generally does not react and binds poorly.

  • Calculation Adjustment: When calculating kinetic constants (

    
    , 
    
    
    
    ), the effective concentration of the substrate is 50% of the prepared concentration.
    • Example: If you prepare a 10 mM solution of S-Benzyl-DL-homocysteine, the concentration of the active substrate (

      
      ) is 5 mM .
      
    • Failure to correct: Will result in a calculated

      
       that is artificially double the true value.
      

Self-Validating Check: To validate your assay system, run a standard curve using pure L-homocysteine (if available) or compare the SBHC signal against a standard curve of Benzyl Mercaptan directly. The molar extinction coefficient for the TNB anion (product of DTNB) is


 or 

depending on specific buffer conditions; verifying this with a benzyl mercaptan standard is best practice.

Comparative Analysis: SBHC vs. Other Substrates

SubstrateLeaving GroupDetection MethodProsCons
L-Methionine Methanethiol (

)
MBTH / LDH-coupledPhysiological relevance.Gas loss leads to errors; LDH coupling is complex.
S-Benzyl-DL-Hcy Benzyl MercaptanDTNB (Ellman's)High sensitivity ; stable product; simple endpoint.Requires correction for DL mixture; higher

than Met.
Homocysteine Hydrogen Sulfide (

)
Lead Acetate / Methylene BlueHigh turnover rate.

is volatile and oxidizes rapidly.

References

  • Tanaka, H., Esaki, N., & Soda, K. (1977). Properties of L-methionine gamma-lyase from Pseudomonas ovalis. Biochemistry, 16(1), 100–106. [Link]

  • Hoffman, R. M. (2015). Development of recombinant methioninase to target the general metabolic defect of cancer. Expert Opinion on Drug Discovery, 10(3), 221–232. [Link]

  • Inoue, H., et al. (1995). Structural analysis of the L-methionine gamma-lyase gene from Pseudomonas putida. Journal of Biochemistry, 117(5), 1120–1125. [Link]

  • Takakura, T., et al. (2006). Physicochemical and pharmacokinetic characterization of polyethylene glycol-modified recombinant L-methionine gamma-lyase. Cancer Research, 66(5), 2807–2814. [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the pKa Values and Ionization of S-Benzyl-DL-homocysteine

This technical guide offers a comprehensive exploration of the pKa values and ionization characteristics of S-Benzyl-DL-homocysteine. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with actionable experimental protocols, providing a robust resource for professionals in biomedical research and pharmaceutical development.

Core Introduction to S-Benzyl-DL-homocysteine

S-Benzyl-DL-homocysteine is a derivative of the non-proteinogenic amino acid homocysteine, where the sulfhydryl group is protected by a benzyl group.[1] This structural modification prevents the formation of disulfide bonds and makes it a valuable tool in various research contexts. It is frequently utilized as an intermediate in chemical synthesis and in studies investigating the biological roles and pathological implications of homocysteine, which is a known risk factor for cardiovascular diseases.[2] A thorough understanding of its ionization behavior is critical for its application in physiological environments, as this governs its solubility, membrane permeability, and interactions with biological molecules.

The key ionizable functional groups in S-Benzyl-DL-homocysteine are the α-carboxylic acid group and the α-amino group.[3] The ionization state of these groups, and consequently the overall charge of the molecule, is dependent on the pH of the surrounding medium.

The Imperative of pKa in Scientific and Pharmaceutical Applications

The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a fundamental parameter that quantitatively describes the acidic or basic strength of a molecule in solution. For molecules like S-Benzyl-DL-homocysteine with multiple ionizable centers, each group possesses a distinct pKa. The precise determination and understanding of these values are paramount for several reasons:

  • Predicting Molecular Charge and Speciation: The Henderson-Hasselbalch equation utilizes pKa values to predict the equilibrium between the protonated and deprotonated forms of a functional group at a specific pH. This is crucial for anticipating the molecule's charge in different biological compartments, such as the acidic environment of the stomach versus the neutral pH of the bloodstream.

  • Guiding Drug Formulation and Delivery: The ionization state of a drug candidate profoundly impacts its aqueous solubility and lipophilicity. Generally, neutral species are more membrane-permeable. Knowledge of pKa is therefore indispensable for designing effective drug delivery systems and ensuring optimal absorption and distribution.

  • Informing Pharmacokinetic and Pharmacodynamic Modeling: A molecule's charge influences its binding affinity to plasma proteins, its volume of distribution, and its interaction with target receptors or enzymes. Therefore, pKa values are critical inputs for accurate ADME (Absorption, Distribution, Metabolism, and Excretion) modeling and for understanding structure-activity relationships.

Rigorous Experimental Determination of pKa Values

The accurate experimental determination of pKa is a cornerstone of physicochemical characterization in drug discovery and development. The following sections detail two robust and widely accepted methodologies.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and reliable method for pKa determination.[4] It involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa values are then derived from the resulting titration curve.[5]

  • Solution Preparation:

    • Accurately weigh 15-25 mg of S-Benzyl-DL-homocysteine and dissolve it in a known volume (e.g., 50 mL) of CO2-free deionized water. If necessary, a small amount of a co-solvent like methanol can be used to aid dissolution, but the final concentration should be noted as it can slightly alter pKa values.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH as titrants.[6]

  • Instrumentation and Setup:

    • Calibrate a high-resolution pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).

    • Place the analyte solution in a jacketed beaker connected to a water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Continuously stir the solution with a magnetic stir bar to ensure homogeneity.

    • Immerse the calibrated pH electrode and the tip of a calibrated burette containing the titrant into the solution.[6]

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the cumulative volume of titrant added.

    • Continue the titration past the expected equivalence points to ensure a complete titration curve.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points.

    • For more accurate determination of the equivalence points, a first derivative plot (ΔpH/ΔV) or a second derivative plot (Δ²pH/ΔV²) can be generated.[7]

  • Use of CO2-free water: To prevent the formation of carbonic acid, which would interfere with the titration of the analyte.

  • Thermostatic Control: Acid-base dissociation is an equilibrium process that is temperature-dependent. Maintaining a constant temperature is crucial for the reproducibility and accuracy of pKa measurements.

  • High-Resolution pH Meter: The accuracy of the determined pKa values is directly dependent on the precision of the pH measurements.

UV-Metric Titration: A Spectrophotometric Approach

This method is applicable when the analyte possesses a chromophore in proximity to an ionizable group, leading to a change in the UV-Vis absorbance spectrum as the ionization state changes.[8]

  • Spectral Characterization:

    • Prepare a stock solution of S-Benzyl-DL-homocysteine in a suitable solvent (e.g., methanol).

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 13) solutions to identify the absorbance maxima for the fully protonated and deprotonated species.

  • Sample Preparation for Titration:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

    • Add a small, constant volume of the analyte stock solution to a known volume of each buffer solution.

  • Data Acquisition:

    • Measure the absorbance of each solution at the predetermined analytical wavelength(s) using a calibrated spectrophotometer.[9]

  • Data Analysis:

    • Plot the absorbance values against the corresponding pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[10]

    • Specialized software can be used to fit the data to the appropriate theoretical model to extract a precise pKa value.[11]

To ensure the validity of the experimental setup, a well-characterized standard compound with a known pKa value should be run in parallel. This acts as a system suitability test and provides confidence in the accuracy of the determined values for the analyte of interest.

pKa Values and Ionization Profile of S-Benzyl-DL-homocysteine

Table of Estimated pKa Values for S-Benzyl-DL-homocysteine

Ionizable GroupEstimated pKa Value
α-Carboxylic Acid~ 2.1 - 2.5
α-Amino Group~ 9.0 - 9.5
Predominant Ionization States at Various Physiological pH Ranges:
  • Strongly Acidic pH (e.g., < 2): Both the carboxylic acid and the amino group are protonated. The molecule carries a net positive charge of +1 (Cationic form: HOOC-R-NH₃⁺).

  • Mid-range pH (e.g., 3 - 8): The carboxylic acid is deprotonated, while the amino group remains protonated. The molecule exists as a zwitterion with a net charge of 0 (Zwitterionic form: ⁻OOC-R-NH₃⁺).

  • Strongly Alkaline pH (e.g., > 10): Both the carboxylic acid and the amino groups are deprotonated. The molecule carries a net negative charge of -1 (Anionic form: ⁻OOC-R-NH₂).

Visualization of Ionization Equilibrium

G Cation Cationic Form (Net Charge: +1) Zwitterion Zwitterionic Form (Net Charge: 0) Cation->Zwitterion pH > pKa1 (~2.3) Anion Anionic Form (Net Charge: -1) Zwitterion->Anion pH > pKa2 (~9.2)

Caption: Ionization states of S-Benzyl-DL-homocysteine across different pH ranges.

Visualized Experimental Workflows

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution in CO2-free Water C Set up Thermostatted Titration Cell A->C B Calibrate pH Meter B->C D Incremental Addition of Titrant C->D E Record Stabilized pH and Volume D->E Repeat until titration is complete F Plot pH vs. Titrant Volume E->F G Calculate 1st/2nd Derivative F->G H Determine pKa at Half-Equivalence Points G->H

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Workflow for UV-Metric pKa Determination

G cluster_prep_uv Preparation cluster_measurement Measurement cluster_analysis_uv Data Analysis A_uv Prepare Analyte Stock Solution C_uv Add Analyte to Each Buffer Solution A_uv->C_uv B_uv Prepare Buffer Series (e.g., pH 2-12) B_uv->C_uv D_uv Measure UV-Vis Absorbance Spectrum C_uv->D_uv For each pH E_uv Plot Absorbance vs. pH D_uv->E_uv F_uv Fit Data to Sigmoidal Curve E_uv->F_uv G_uv Determine pKa from Inflection Point F_uv->G_uv

Caption: Step-by-step workflow for pKa determination via UV-metric titration.

Concluding Remarks

The pKa values of S-Benzyl-DL-homocysteine are indispensable physicochemical parameters that dictate its behavior in solution and in biological systems. A thorough understanding of its ionization profile, achieved through robust experimental methods such as potentiometric and UV-metric titration, is a prerequisite for its effective use in drug development and biomedical research. This guide provides the foundational knowledge and practical protocols to empower scientists to accurately characterize this and similar molecules, thereby facilitating more informed and effective research and development endeavors.

References

  • Ganguly, P., & Alam, S. F. (2015). Role of homocysteine in the development of cardiovascular disease. Nutrition Journal, 14(1), 6. [Link]

  • Sauret-Ignazi, I., et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life, 9(2), 44. [Link]

  • Biology LibreTexts. (2024). 2.2: Structure & Function - Amino Acids. [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Box, K., et al. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 1(1), 1-5. [Link]

  • Rana, S., et al. (2015). Determination of pKa of felodipine using UV–Visible spectroscopy. Journal of Pharmaceutical Analysis, 5(5), 308-314. [Link]

  • Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1041-1048. [Link]

  • ResearchGate. (n.d.). Determination of the macroscopic sulfhydryl group pKa values for L-homocysteine (left) and L-cysteine (right). [Link]

Sources

Methodological & Application

Application Note & Protocol for the Synthesis of S-Benzyl-DL-homocysteine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of S-Benzyl-DL-homocysteine, a crucial derivative of the non-proteinogenic amino acid homocysteine. Homocysteine and its analogues are pivotal in various biochemical studies, including research on cardiovascular diseases and methionine metabolism.[1] This protocol details a robust and reproducible method for the S-benzylation of DL-homocysteine, tailored for researchers in chemical biology, drug discovery, and metabolic studies. The procedure is based on the nucleophilic substitution reaction between the thiol group of homocysteine and benzyl chloride under basic conditions. This guide offers a step-by-step protocol, in-depth explanations of the chemical principles, safety precautions, and methods for product characterization.

Introduction: The Significance of S-Alkylated Homocysteine Derivatives

Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine.[1] The derivatization of its thiol group allows for the creation of diverse molecular probes and potential therapeutic agents. S-alkylated homocysteines, such as S-Benzyl-DL-homocysteine, are valuable tools for studying the enzymes involved in the methionine cycle and for investigating the pathological effects of hyperhomocysteinemia.[1][2] The synthesis of these compounds is a fundamental technique for laboratories focused on amino acid chemistry and its biomedical applications. This protocol provides a straightforward and efficient method for the preparation of S-Benzyl-DL-homocysteine.

Reaction Scheme & Mechanism

The synthesis of S-Benzyl-DL-homocysteine is achieved through the S-alkylation of DL-homocysteine with benzyl chloride. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the thiolate anion of homocysteine, generated in situ by a base, acts as the nucleophile and attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion.

Diagram of the reaction mechanism will be provided in the full protocol.

Materials and Equipment

Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
DL-HomocysteineC₄H₉NO₂S135.18454-29-5≥98%Sigma-Aldrich
Benzyl ChlorideC₇H₇Cl126.58100-44-7≥99%Sigma-Aldrich
Sodium HydroxideNaOH40.001310-73-2≥98%Sigma-Aldrich
MethanolCH₃OH32.0467-56-1Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous, ≥99%Sigma-Aldrich
Hydrochloric AcidHCl36.467647-01-01 M solutionSigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • pH meter or pH paper

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

Preparation of Sodium Methoxide Solution (in situ)

Rationale: A strong base is required to deprotonate the thiol group of homocysteine, forming the more nucleophilic thiolate anion. While sodium methoxide can be purchased, its in-situ preparation from sodium hydroxide and methanol is a common and cost-effective laboratory practice.

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (50 mmol) of sodium hydroxide in 30 mL of anhydrous methanol under gentle stirring.

  • Cool the solution in an ice bath to 0-5 °C.

S-Benzylation of DL-Homocysteine

Rationale: The reaction is performed at a low temperature to control the exothermicity and minimize potential side reactions. The slow addition of benzyl chloride ensures that the concentration of the alkylating agent remains low, which also helps to control the reaction rate.

  • To the cooled sodium methoxide solution, add 3.38 g (25 mmol) of DL-homocysteine. Stir the mixture until the homocysteine is fully dissolved.

  • In a dropping funnel, add 3.16 g (2.8 mL, 25 mmol) of benzyl chloride.

  • Add the benzyl chloride dropwise to the homocysteine solution over a period of 30 minutes while maintaining the temperature at 0-5 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 4 hours.

Work-up and Purification

Rationale: The work-up procedure is designed to neutralize the basic reaction mixture, remove the inorganic salts, and isolate the crude product. Recrystallization is then employed to purify the S-Benzyl-DL-homocysteine.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-butanol:acetic acid:water = 4:1:1).

  • Once the reaction is complete, carefully neutralize the mixture to approximately pH 7 by the dropwise addition of 1 M hydrochloric acid. Monitor the pH using a pH meter or pH paper.

  • Concentrate the neutralized solution under reduced pressure using a rotary evaporator to remove the methanol.

  • To the resulting residue, add 20 mL of deionized water to dissolve the product and any remaining salts.

  • Extract the aqueous solution with diethyl ether (3 x 20 mL) to remove any unreacted benzyl chloride and other organic impurities.

  • Cool the aqueous layer in an ice bath to induce crystallization of the product. If crystallization is slow, scratching the inside of the flask with a glass rod may help.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot water or ethanol-water mixture to obtain pure S-Benzyl-DL-homocysteine.

  • Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized S-Benzyl-DL-homocysteine should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point Literature value: ~215-218 °C (decomposes)
¹H NMR (D₂O)δ ~7.4 (m, 5H, Ar-H), 3.8 (s, 2H, S-CH₂-Ar), 3.6 (t, 1H, α-CH), 2.6 (t, 2H, S-CH₂), 2.1 (m, 2H, β-CH₂) ppm
¹³C NMR (D₂O)δ ~175 (C=O), 138 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 54 (α-CH), 36 (S-CH₂-Ar), 34 (S-CH₂), 30 (β-CH₂) ppm
Mass Spectrometry (ESI+) m/z = 226.09 [M+H]⁺ for C₁₁H₁₅NO₂S

Safety Precautions

Personal Protective Equipment (PPE) is mandatory for this entire procedure.

  • Benzyl Chloride: is a lachrymator, corrosive, and a potential carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Sodium Hydroxide: is highly corrosive and can cause severe burns.[3][4] Handle with care, avoiding contact with skin and eyes.[3] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[4]

  • Methanol: is flammable and toxic. Avoid inhalation and contact with skin.

  • Diethyl Ether: is extremely flammable. Ensure there are no ignition sources nearby during its use.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Sodium Methoxide Solution B Add DL-Homocysteine A->B Dissolve C Add Benzyl Chloride B->C Dropwise Addition D Reaction at Room Temperature C->D Stirring E Neutralization D->E Neutralize F Solvent Removal E->F Evaporate G Aqueous Work-up & Extraction F->G Dissolve & Extract H Crystallization G->H Cool I Filtration & Drying H->I Filter Product Pure S-Benzyl-DL-homocysteine I->Product

Caption: Overall workflow for the synthesis of S-Benzyl-DL-homocysteine.

References

  • Lance, D. G., & Jones, J. K. N. (1967). New synthesis of S-alkyl-DL-homocysteines. Canadian Journal of Chemistry, 45(16), 1995-1998. [Link]

  • PubChem. (n.d.). Homocysteine. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Sodium Hydroxide. Retrieved from [Link]

Sources

Preparation of S-Benzyl-DL-homocysteine stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of S-Benzyl-DL-homocysteine Stock Solutions

Introduction & Mechanistic Context

S-Benzyl-DL-homocysteine (SBHC) is a structural analog of homocysteine where the reactive thiol group is protected by a benzyl moiety.[1] Unlike free homocysteine, which rapidly oxidizes to homocystine in solution, SBHC is chemically stable, making it a critical tool for studying methionine metabolism , transsulfuration pathways , and amino acid transport systems (specifically ASCT2 and System L transporters).[1]

In drug development, SBHC serves two primary roles:

  • Competitive Inhibitor/Substrate: It mimics homocysteine in enzymatic pockets without undergoing redox cycling.[1]

  • Synthetic Intermediate: It is a precursor for isotope-labeled methionine analogs used in metabolic flux analysis.[1]

This protocol addresses the physicochemical challenges of SBHC—specifically its zwitterionic nature and hydrophobic benzyl side chain—which render it sparingly soluble in neutral aqueous buffers.[1]

Physicochemical Properties

Before handling, verify the compound specifications to ensure accurate molarity calculations.

PropertySpecification
Compound Name S-Benzyl-DL-homocysteine
CAS Number 1017-76-1
Molecular Formula C₁₁H₁₅NO₂S
Molecular Weight 225.31 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Low in neutral water; Soluble in DMSO, 1M HCl, 1M NaOH
pKa Values Carboxyl (~2.2), Amine (~9.[1][2][3][4]0)

Materials & Equipment

  • Reagents:

    • S-Benzyl-DL-homocysteine (Purity ≥98%)[1][5]

    • Solvent A (Biological Assays): Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[1]

    • Solvent B (Enzymatic/Aqueous Assays): 1.0 N Hydrochloric Acid (HCl) or 1.0 N Sodium Hydroxide (NaOH).[1]

  • Equipment:

    • Analytical balance (precision ±0.1 mg).[1]

    • Vortex mixer.[1]

    • Sonicator (water bath).[1]

    • Amber glass vials (borosilicate) with PTFE-lined caps.[1]

    • Syringe filters (0.22 µm, PTFE for DMSO; PES for aqueous).[1]

Protocol: Stock Solution Preparation

Strategic Solvent Selection
  • Choose DMSO if the downstream application is cell-based screening or high-throughput drug discovery.[1] DMSO maintains sterility and prevents precipitation upon freezing.[1]

  • Choose 1N HCl/NaOH if the assay is sensitive to organic solvents or requires strict aqueous conditions.[1] The pH must be neutralized rapidly upon dilution into the assay buffer to prevent protein denaturation.[1]

Method A: Preparation of 100 mM Stock in DMSO (Recommended)

Target Concentration: 100 mM (22.53 mg/mL)[1]

  • Weighing: Accurately weigh 22.5 mg of S-Benzyl-DL-homocysteine into a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not rely on the volume markings of the tube.[1] Use a calibrated pipette.

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.[1] The solution should become clear and colorless.

  • Sterilization (Optional but Recommended): Filter the solution through a 0.22 µm PTFE (hydrophobic) syringe filter into a fresh sterile amber vial.

  • Aliquoting: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

Method B: Preparation of 50 mM Stock in 1N HCl

Target Concentration: 50 mM (11.26 mg/mL) Mechanism:[1] Protonation of the amino group (


) breaks the crystal lattice, enhancing solubility in water.[1]
  • Weighing: Weigh 11.3 mg of S-Benzyl-DL-homocysteine.

  • Solvent Addition: Add 1.0 mL of 1.0 N HCl.

  • Dissolution: Vortex until fully dissolved. Heating to 37°C may be required.

  • Neutralization Plan: When using this stock, calculate the buffer capacity of your assay. You must ensure the small volume of HCl added does not shift the assay pH.[1]

Storage & Stability

  • Temperature: Store lyophilized powder at -20°C. Store DMSO stocks at -20°C or -80°C.

  • Shelf Life:

    • Powder: >2 years if desiccated.[1]

    • DMSO Stock: 6 months at -20°C.[1]

    • Aqueous Acidic Stock: Use fresh or freeze immediately (stable <1 month).[1]

  • Freeze/Thaw: Limit to a maximum of 3 cycles. The benzyl thioether linkage is stable, but moisture introduction can lead to hydrolysis or precipitation.[1]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for preparing SBHC stocks.

SBHC_Preparation Start Start: Solid S-Benzyl-DL-homocysteine Decision Select Downstream Application Start->Decision CellAssay Cell Culture / HTS Screening Decision->CellAssay Organic Tolerant EnzymeAssay Enzymatic Assay (DMSO Sensitive) Decision->EnzymeAssay Organic Sensitive DMSO_Prep Dissolve in Anhydrous DMSO (Target: 100 mM) CellAssay->DMSO_Prep Filter_PTFE Filter Sterilize (0.22 µm PTFE) DMSO_Prep->Filter_PTFE QC Visual Inspection & UV Check Filter_PTFE->QC Acid_Prep Dissolve in 1N HCl (Target: 50 mM) EnzymeAssay->Acid_Prep Filter_PES Filter Sterilize (0.22 µm PES) Acid_Prep->Filter_PES Filter_PES->QC Aliquot Aliquot into Amber Vials QC->Aliquot Freeze Store at -20°C Aliquot->Freeze

Caption: Decision tree for solvent selection and processing of S-Benzyl-DL-homocysteine based on assay requirements.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation upon thawing Moisture ingress or saturationWarm to 37°C and vortex.[1] If precipitate persists, discard.
Precipitation in Assay "Shock" precipitation upon dilutionDilute the stock into an intermediate buffer (1:10) before adding to the final assay well. Ensure final DMSO <1%.
Yellowing of Solution OxidationDiscard.[1] The solution has likely degraded.

Verification: For critical assays, verify the concentration using UV-Vis spectroscopy. The benzyl group exhibits a characteristic absorption peak in the UV range (approx. 250–260 nm).[1]

  • Extinction Coefficient:

    
     (based on benzyl/phenylalanine analogs).[1]
    

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 193613, S-Benzyl-L-cysteine (Analogous Structure). Retrieved from [Link]

Sources

Application Note: S-Benzyl-DL-homocysteine as Internal Standard in HPLC Analysis of Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the validation and use of S-Benzyl-DL-homocysteine (SBHC) as a robust internal standard (IS) for the quantification of sulfur-containing amino acids (Homocysteine, Cysteine, Methionine) and general amino acid analysis via HPLC.

Abstract

Precision in the quantification of sulfur-containing amino acids is critical for diagnosing homocystinuria, assessing cardiovascular risk, and monitoring metabolic flux. This protocol establishes S-Benzyl-DL-homocysteine as a superior internal standard for High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Unlike isotopic standards used in MS, SBHC is cost-effective and chemically stable. Its thioether structure prevents participation in thiol-disulfide exchange reactions during sample reduction, while its benzyl moiety ensures a unique retention time (RT) in Reversed-Phase (RP) chromatography, eluting in a clean window post-Methionine.

Scientific Rationale & Mechanism

Why S-Benzyl-DL-homocysteine?
  • Structural Distinctiveness: SBHC is a structural analog of Methionine and Homocysteine. It contains a primary amine (reactive to OPA) but lacks a free sulfhydryl group (thioether protection).

  • Chemical Stability: In protocols requiring the reduction of plasma disulfides (e.g., using TCEP or DTT), SBHC remains chemically inert. It validates the physical steps of the assay (extraction, injection, chromatography) and the amine-derivatization efficiency, without being consumed by the reducing agent.

  • Chromatographic Behavior: In C18 RP-HPLC, the benzyl group significantly increases hydrophobicity compared to the methyl group of Methionine. This shifts the elution of SBHC to a region typically free of endogenous amino acid interference (after Methionine, before or near Phenylalanine).

Derivatization Chemistry (OPA-Post-Column or Pre-Column)

The method utilizes o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

  • Reaction: Primary Amine (Analyte/IS) + OPA + Thiol

    
     1-Alkylthio-2-alkylisoindole (Fluorescent).
    
  • Detection:

    
    , 
    
    
    
    .[1]

Experimental Protocol

Reagents & Materials
  • Internal Standard: S-Benzyl-DL-homocysteine (CAS: 1115-52-2).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Derivatization Reagent: OPA Reagent (Agilent or Sigma-Aldrich formulation).

  • Mobile Phase A: 40 mM Sodium Phosphate Buffer, pH 7.8.

  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10 v/v).

  • Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).

Standard Preparation

Critical Step: SBHC is sparingly soluble in neutral water.

  • Stock Solution (1 mM): Dissolve 2.25 mg of S-Benzyl-DL-homocysteine in 10 mL of 0.1 M HCl . Store at -20°C. Stability: 3 months.

  • Working IS Solution (50 µM): Dilute Stock 1:20 with mobile phase A just prior to use.

Sample Preparation Workflow (Plasma/Serum)
  • Step 1: Reduction. Mix 100 µL Plasma + 10 µL TCEP (100 g/L). Incubate 10 min @ RT to release protein-bound thiols.

  • Step 2: Protein Precipitation. Add 100 µL 10% Trichloroacetic Acid (TCA) containing 1 mM EDTA . Centrifuge at 14,000 x g for 5 min.

  • Step 3: IS Addition & Neutralization. Transfer 50 µL supernatant to a vial. Add 50 µL Working IS Solution and 100 µL Borate Buffer (pH 9.5) to adjust pH for derivatization.

  • Step 4: Derivatization. Add 50 µL OPA Reagent. Mix and inject immediately (reaction is fast but derivatives degrade over time).

HPLC Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Vol 10 - 20 µL
Detector Fluorescence (Ex: 340 nm, Em: 450 nm)

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 100 0 Injection
2.0 100 0 Isocratic Hold
15.0 40 60 Linear Gradient
18.0 0 100 Wash

| 20.0 | 100 | 0 | Re-equilibration |

Workflow Visualization

The following diagram illustrates the critical path of the analyte and internal standard, highlighting where the IS corrects for variability.

G cluster_0 Sample Preparation cluster_1 Derivatization & Analysis Sample Plasma Sample (Bound Hcy) Reduction Reduction (TCEP/DTT) Sample->Reduction Release Hcy Precipitation Protein Ppt (TCA) Reduction->Precipitation Supernatant Free Thiols (Supernatant) Precipitation->Supernatant Mixing Mix & pH Adjust Supernatant->Mixing IS Internal Standard (S-Benzyl-DL-Hcy) IS->Mixing Spike IS (Correction Factor) OPA OPA Reaction (1 min) Mixing->OPA HPLC HPLC-FLD Separation OPA->HPLC

Caption: Workflow demonstrating the introduction of S-Benzyl-DL-homocysteine post-deproteinization to normalize derivatization efficiency and injection variability.

Data Analysis & Calculations

Identification
  • Methionine: ~8-10 min (varies by column).

  • Homocysteine: ~6-8 min.

  • S-Benzyl-DL-homocysteine (IS): Elutes after Methionine due to the hydrophobic benzyl ring. Expect RT ~12-14 min.

Calculation Formula

Quantification is performed using the Response Factor (RF) method.



Where


 is determined from the calibration curve:


Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low IS Recovery pH mismatch during derivatization.Ensure Borate buffer brings pH to >9.0 before adding OPA.
IS Peak Splitting Solubility issue or column overload.Dissolve IS in HCl; ensure injection solvent is not too strong (limit MeOH).
Interfering Peaks Endogenous matrix effect.Use a gradient wash (100% B) after every run to clear late-eluting hydrophobic peptides.

References

  • Araki, A., & Sako, Y. (1987). Determination of free and total homocysteine in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 422, 43-52. Link

  • Ubbink, J. B., et al. (1991). Rapid high-performance liquid chromatographic assay for total homocysteine in human serum. Journal of Chromatography B, 565(2), 441-446. Link

  • Agilent Technologies. (2023). Amino Acid Analysis using AdvanceBio AAA Columns: Application Note. Link

  • Sigma-Aldrich. (2023). Product Specification: S-Benzyl-DL-homocysteine. Link

Sources

Application Note & Protocols: Enzymatic Assay Conditions for S-Benzyl-DL-homocysteine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed principles and protocols for the enzymatic analysis of S-Benzyl-DL-homocysteine (SBH). As a synthetic analog of homocysteine, SBH serves as a valuable tool for characterizing the activity of key enzymes in the transsulfuration pathway, notably Cystathionine γ-lyase (CSE/CGL) and Methionine γ-lyase (MGL). We delve into the causality behind experimental choices, offering robust, self-validating protocols for both continuous spectrophotometric and direct high-performance liquid chromatography (HPLC) based assays. This document is intended for researchers, scientists, and drug development professionals seeking to accurately measure the activity of these critical pyridoxal 5'-phosphate (PLP) dependent enzymes.

Introduction: The Role of S-Benzyl-DL-homocysteine in Sulfur Metabolism Research

S-Benzyl-DL-homocysteine is a derivative of the crucial metabolic intermediate L-homocysteine. Elevated levels of homocysteine (hyperhomocysteinemia) are a known risk factor for a range of human pathologies, including cardiovascular and neurological disorders.[1][2] The metabolism of homocysteine is principally governed by the transsulfuration pathway, where it is converted to cysteine. Two key pyridoxal 5'-phosphate (PLP) dependent enzymes in this pathway are Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE).[3][4][5][6]

While natural substrates are essential, synthetic analogs like SBH provide distinct advantages for in vitro enzyme characterization. The cleavage of SBH by γ-lyases yields products—α-ketobutyrate and benzyl mercaptan—that can be readily detected using established analytical techniques. This allows for the development of sensitive and continuous assays to screen for enzyme inhibitors or activators, crucial for therapeutic drug discovery. This guide focuses primarily on enzymes capable of γ-elimination, such as CSE and MGL, which utilize SBH as an effective substrate.

Core Principles of the Enzymatic Reaction

The enzymatic processing of S-Benzyl-DL-homocysteine by enzymes like CSE or MGL is a classic example of a PLP-dependent γ-elimination reaction. PLP, the active form of vitamin B6, acts as a crucial cofactor, forming a Schiff base with a lysine residue in the enzyme's active site.[7][8][9]

The reaction proceeds through the following key steps:

  • Transaldimination: The substrate, SBH, displaces the lysine to form an external aldimine with PLP.

  • Proton Abstraction: A proton is removed from the α-carbon of the substrate.

  • Elimination: The electron pair shifts, leading to the cleavage of the Cγ-S bond and the release of the benzylthiol leaving group.

  • Hydrolysis: The remaining intermediate is hydrolyzed to release α-ketobutyrate and ammonia, regenerating the PLP-lysine internal aldimine for the next catalytic cycle.

The overall reaction can be summarized as:

S-Benzyl-DL-homocysteine + H₂O ---(Enzyme, PLP)--> Benzyl Mercaptan + α-Ketobutyrate + NH₃

Enzymatic Reaction of SBH sub S-Benzyl-DL-homocysteine + H₂O enz Enzyme (CSE/MGL) Cofactor: Pyridoxal 5'-Phosphate (PLP) sub->enz prod1 Benzyl Mercaptan enz->prod1 prod2 α-Ketobutyrate enz->prod2 prod3 Ammonia (NH₃) enz->prod3

Caption: General enzymatic cleavage of S-Benzyl-DL-homocysteine.

Protocol 1: Continuous Spectrophotometric Assay (Coupled Assay)

This is the most common and high-throughput compatible method. It relies on the indirect measurement of α-ketobutyrate production. The α-ketobutyrate is used as a substrate by L-lactate dehydrogenase (LDH) in the presence of NADH. The enzymatic conversion of α-ketobutyrate to α-hydroxybutyrate by LDH is coupled to the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

3.1 Scientific Rationale

The choice of a coupled assay provides a continuous, real-time measurement of enzyme activity, which is ideal for kinetics and high-throughput screening. By ensuring LDH and NADH are in excess, the rate-limiting step of the reaction becomes the production of α-ketobutyrate by the enzyme of interest (e.g., CSE or MGL). The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) allows for the direct calculation of the reaction rate.

3.2 Materials and Reagents

ReagentStock ConcentrationFinal ConcentrationVendor Example
Potassium Phosphate Buffer (pH 8.0)1 M100 mMSigma-Aldrich
S-Benzyl-DL-homocysteine (SBH)100 mM in DMSO1-10 mMChemsrc[10]
Pyridoxal 5'-Phosphate (PLP)10 mM in H₂O50 µMSigma-Aldrich
L-Lactate Dehydrogenase (LDH)>500 units/mL5-10 units/mLSigma-Aldrich
β-Nicotinamide adenine dinucleotide (NADH)10 mM in Buffer200-300 µMSigma-Aldrich
Purified Enzyme (CSE, MGL, etc.)VariesVaries (e.g., 1-10 µg/mL)User-provided

3.3 Experimental Workflow

Spectrophotometric Assay Workflow A Prepare Master Mix (Buffer, PLP, NADH, LDH) B Aliquot Master Mix into 96-well plate A->B C Add Enzyme (Pre-incubate 5 min at 37°C) B->C D Initiate Reaction by adding Substrate (SBH) C->D E Immediately place in plate reader (pre-heated to 37°C) D->E F Monitor Absorbance at 340 nm (Kinetic read every 30s for 10-15 min) E->F G Calculate Activity (Linear slope of A340 vs. Time) F->G

Caption: Workflow for the coupled spectrophotometric assay.

3.4 Step-by-Step Protocol

  • Prepare Reagents: Prepare fresh stock solutions as described in the table above. The NADH solution should be prepared fresh in the assay buffer on the day of the experiment.

  • Assay Master Mix: In a microcentrifuge tube, prepare a master mix containing buffer, PLP, NADH, and LDH for the number of reactions planned.

  • Plate Setup: Aliquot the master mix into the wells of a UV-transparent 96-well plate. For a 200 µL final reaction volume, a typical aliquot would be 170 µL.

  • Controls: It is critical to include the following controls:

    • No Enzyme Control: Master mix + Substrate (to check for non-enzymatic substrate degradation).

    • No Substrate Control: Master mix + Enzyme (to check for background NADH oxidation).

  • Enzyme Addition & Pre-incubation: Add the desired amount of purified enzyme to the appropriate wells. Mix gently and pre-incubate the plate for 5 minutes at 37°C. This step ensures the enzyme is saturated with the PLP cofactor.

  • Reaction Initiation: Start the reaction by adding the S-Benzyl-DL-homocysteine substrate to each well. Mix quickly but thoroughly.

  • Data Acquisition: Immediately place the plate into a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Determine the linear portion of the absorbance vs. time curve for each reaction.

    • Calculate the rate (ΔA340/min).

    • Use the Beer-Lambert law to calculate enzyme activity: Activity (µmol/min/mg) = [(ΔA340/min) / 6.22] x [Total Volume (mL) / Enzyme Amount (mg)]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Assay

The HPLC-based assay offers a direct and highly specific method for measuring enzyme activity by quantifying either the depletion of the substrate (SBH) or the formation of a product over time. This method is invaluable for confirming results from spectrophotometric assays and for analyzing complex mixtures where coupled assays may suffer from interference.

4.1 Scientific Rationale

Direct chromatographic separation provides unambiguous quantification of specific analytes.[11] By separating SBH from its reaction products, we can directly measure the extent of the reaction. This approach is not susceptible to interference from colored or UV-absorbing compounds in a sample, which can be a problem in coupled assays. It is the gold standard for verifying enzyme kinetics and mechanism of action, though it has lower throughput than plate-based methods.

4.2 Materials and Reagents

ReagentStock ConcentrationFinal Concentration
Potassium Phosphate Buffer (pH 8.0)1 M100 mM
S-Benzyl-DL-homocysteine (SBH)100 mM in DMSO1-10 mM
Pyridoxal 5'-Phosphate (PLP)10 mM in H₂O50 µM
Purified Enzyme (CSE, MGL, etc.)VariesVaries (e.g., 1-10 µg/mL)
Quenching Agent (e.g., Trichloroacetic Acid)20% (w/v)2-4%
HPLC Grade Acetonitrile100%Varies (Mobile Phase)
HPLC Grade Water with 0.1% Formic AcidN/AVaries (Mobile Phase)

4.3 Experimental Workflow

HPLC Assay Workflow A Prepare Reaction Mix (Buffer, PLP, Enzyme) B Pre-incubate 5 min at 37°C A->B C Initiate Reaction by adding Substrate (SBH) B->C D Incubate at 37°C (Take aliquots at time points) C->D E Quench Reaction (Add aliquot to TCA) D->E F Clarify Sample (Centrifuge to pellet protein) E->F G Inject Supernatant onto HPLC system F->G H Quantify Peak Area (Substrate or Product) G->H

Caption: Workflow for the direct HPLC-based assay.

4.4 Step-by-Step Protocol

  • Reaction Setup: In a microcentrifuge tube, combine buffer, PLP, and enzyme. Pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding SBH. Mix and incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 2, 5, 10, 20 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a separate tube containing a quenching agent like trichloroacetic acid (TCA) to stop the reaction by precipitating the enzyme. A 1:1 volume ratio is common.

  • Sample Clarification: Vortex the quenched sample and centrifuge at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto a C18 reversed-phase column.

    • A typical method involves a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).[12]

    • Monitor the elution profile using a UV detector at a wavelength where SBH and/or its products absorb (e.g., ~260 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of the analyte (either SBH or a product standard).

    • Integrate the peak area for the analyte in each sample.

    • Calculate the concentration of substrate remaining or product formed at each time point using the standard curve.

    • Plot concentration vs. time to determine the initial reaction rate.

Critical Parameters and Assay Validation

To ensure data integrity, several parameters must be carefully controlled and validated. This section provides the rationale for optimizing the assay conditions.

5.1 Enzyme and Substrate Concentration The relationship between reaction velocity and substrate concentration should follow Michaelis-Menten kinetics. It is crucial to determine the linear range of the assay with respect to enzyme concentration. For routine assays, using a substrate concentration at or above 10x the Michaelis-Menten constant (Km) ensures the reaction rate is maximal (Vmax) and primarily dependent on the enzyme concentration.

5.2 Cofactor Saturation PLP is essential for the catalytic activity of CBS, CSE, and MGL.[6][7] Insufficient PLP can lead to underestimation of enzyme activity. Pre-incubating the enzyme with a saturating concentration of PLP (typically 20-100 µM) ensures that all enzyme molecules are in their active holoenzyme form before the substrate is introduced.

5.3 Buffer pH and Temperature Enzyme activity is highly dependent on pH. The optimal pH for most PLP-dependent lyases involved in sulfur amino acid metabolism is typically in the slightly alkaline range (pH 7.5 - 8.5). The assay should be performed at a constant, controlled temperature, usually 37°C, to mimic physiological conditions and ensure reproducibility.

5.4 Use of Controls and Inhibitors for Specificity Assay specificity must be confirmed. The inclusion of known inhibitors can validate that the observed activity is from the target enzyme.

  • Aminooxyacetic acid (AOAA): Often used as a CBS inhibitor, but it also potently inhibits CSE.[13][14][15]

  • Propargylglycine (PAG): A more selective inhibitor for CSE.[13] The absence of activity in "no enzyme" controls and minimal background in "no substrate" controls are fundamental for a valid assay.[16]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or very low activity 1. Inactive enzyme. 2. Insufficient PLP. 3. Incorrect buffer pH.1. Use a fresh enzyme aliquot; verify protein concentration. 2. Increase PLP concentration and pre-incubation time. 3. Prepare fresh buffer and verify pH.
High background signal 1. Non-enzymatic substrate degradation. 2. Contamination in reagents (e.g., NADH degradation).1. Run "no enzyme" control; if high, substrate may be unstable. 2. Prepare NADH solution fresh; use high-purity reagents.
Non-linear reaction rate 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme concentration or higher substrate concentration. 2. Check enzyme stability under assay conditions. 3. Analyze only the initial linear phase of the reaction.
Poor reproducibility 1. Inaccurate pipetting. 2. Temperature fluctuations. 3. Reagent degradation.1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure consistent temperature control. 3. Prepare fresh reagents, especially NADH and PLP.

Conclusion

S-Benzyl-DL-homocysteine is a versatile substrate for the characterization of PLP-dependent enzymes involved in sulfur amino acid metabolism. By employing either a high-throughput coupled spectrophotometric assay or a highly specific HPLC-based method, researchers can obtain reliable and reproducible data on enzyme activity. Careful attention to critical parameters such as cofactor saturation, pH, temperature, and the use of appropriate controls is paramount for generating trustworthy and authoritative results in basic research and drug discovery applications.

References

  • Ueland, P. M., & Refsum, H. (1989). Measurement of homocysteine: a historical perspective. Clinical Chemistry, 35(8), 1788-1791. [Link]

  • Włodek, L., Wróbel, M., & Czubak, J. (2002). Enzymatic assay of homocysteine on microtiter plates or a TECAN analyzer using crude lysate containing recombinant methionine gamma-lyase. Clinical Chemistry, 48(3), 551-554. [Link]

  • Elabscience. (n.d.). Cystathionine-β-synthase (CBS) Activity Colorimetric Assay Kit (E-BC-K811-M). Retrieved February 5, 2026, from [Link]

  • Majtan, T., et al. (2025). New homocysteine consumption assay for high-throughput screening of human cystathionine-β-synthase. Analytical Biochemistry, 691, 115545. [Link]

  • Ida, T., et al. (2023). Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. International Journal of Molecular Sciences, 24(12), 10007. [Link]

  • Eagle Biosciences. (n.d.). Homocysteine HPLC Assay. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023, December 29). Cystathionine beta synthase. In Wikipedia. [Link]

  • Sen, U., et al. (2010). Cystathionine β-synthase and cystathionine γ-lyase double gene transfer ameliorate homocysteine-mediated mesangial inflammation through hydrogen sulfide generation. American Journal of Physiology-Cell Physiology, 298(5), C1236-C1248. [Link]

  • Cecchetti, E., et al. (2023). Cystathionine Beta-Synthase Deficiency: Three Consecutive Cases Detected in 40 Days by Newborn Screening in Emilia Romagna (Italy) and a Comprehensive Review of the Literature. International Journal of Neonatal Screening, 9(1), 10. [Link]

  • Proteopedia. (2025, February 20). Cystathionine β-synthase. Retrieved from [Link]

  • Głowacki, R., & Bald, E. (2025). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. Scientific Reports, 15(1), 1-10. [Link]

  • Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 922-932. [Link]

  • Wang, J., et al. (2009). Cystathionine gamma-lyase: clinical, metabolic, genetic, and structural studies. Molecular Genetics and Metabolism, 97(4), 254-262. [Link]

  • Demin, A. V., et al. (2012). Assays for methionine γ-lyase and S-adenosyl-L-homocysteine hydrolase based on enzymatic formation of CdS quantum dots in situ. Analytical and Bioanalytical Chemistry, 404(8), 2415-2421. [Link]

  • Kabil, O., & Banerjee, R. (2014). The role of cystathionine beta-synthase in homocysteine metabolism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(8), 1355-1360. [Link]

  • Lin, P. T., et al. (2012). Higher Plasma Pyridoxal Phosphate Is Associated with Increased Antioxidant Enzyme Activities in Critically Ill Surgical Patients. Journal of the American College of Nutrition, 31(3), 179-186. [Link]

  • Chemsrc. (n.d.). s-benzyl-dl-homocysteine. Retrieved February 5, 2026, from [Link]

  • Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). UTMB Research Expert Profiles. [Link]

  • Inagaki, K., et al. (2017). Structural and mechanistic insights into homocysteine degradation by a mutant of methionine γ-lyase based on substrate-assisted catalysis. The Protein Journal, 26(8), 989-998. [Link]

  • Wang, M., et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. The FEBS Journal, 290(7), 1845-1859. [Link]

  • Szabo, C., et al. (2021). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Antioxidants & Redox Signaling, 34(10), 782-804. [Link]

  • Głowacki, R., & Bald, E. (2025). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. ResearchGate. [Link]

  • Deb, S., et al. (2022). Enzyme-Independent Interaction of Pyridoxal-5'-Phosphate with Cysteine. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Pesnot, T., et al. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, 15(33), 12345-12351. [Link]

  • Wikipedia. (2023, November 29). Cystathionine gamma-lyase. In Wikipedia. [Link]

  • ResearchGate. (2025). Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents. Retrieved from [Link]

  • Inagaki, K., et al. (2020). Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. Bioscience, Biotechnology, and Biochemistry, 84(4), 819-826. [Link]

  • Wikipedia. (2023, April 12). Cystathionine gamma-synthase. In Wikipedia. [Link]

  • Diazyme Laboratories. (n.d.). HOMOCYSTEINE ENZYMATIC ASSAY. Retrieved February 5, 2026, from [Link]

  • Pesnot, T., et al. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. ResearchGate. [Link]

  • di Salvo, M. L., et al. (2023). Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. International Journal of Molecular Sciences, 24(1), 748. [Link]

  • Ubbink, J. B., et al. (2000). Homogeneous, nonradioactive, enzymatic assay for plasma pyridoxal 5-phosphate. Clinical Chemistry, 46(1), 78-86. [Link]

  • Diazyme Laboratories. (n.d.). Homocysteine Enzymatic Assay (Liquid Stable). Retrieved February 5, 2026, from [Link]

  • Inagaki, K., et al. (2021). Characterization and application of l-methionine γ-lyase Q349S mutant enzyme with an enhanced activity toward l-homocysteine. Journal of Bioscience and Bioengineering, 132(6), 567-573. [Link]

Sources

Procedure for deprotection of S-Benzyl-DL-homocysteine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the cleavage of the thioether bond in S-Benzyl-DL-homocysteine to yield DL-homocysteine. Unlike O-benzyl or N-benzyl groups, the S-benzyl moiety is remarkably resistant to acid hydrolysis (e.g., TFA, HBr/AcOH) and catalytic hydrogenation due to sulfur poisoning of Pd/Pt catalysts. Consequently, the industry-standard method remains the Birch-type reduction using metallic sodium in liquid ammonia (Na/NH₃) .

This document provides a rigorous methodology for this reductive cleavage, emphasizing safety, mechanistic understanding, and product validation via Ellman’s assay.

Mechanistic Principles

The deprotection relies on the formation of solvated electrons (electrides). When metallic sodium dissolves in liquid ammonia, it releases electrons into the solvent cage, creating a deep blue, paramagnetic solution. These high-energy electrons attack the sulfur-carbon bond.

Key Mechanistic Features:

  • Selectivity: The reaction cleaves the S-Benzyl bond preferentially over the S-Homocysteine bond due to the stability of the resulting benzyl radical/anion intermediates.

  • Stereochemistry: The reaction conditions generally preserve the chiral center; however, starting with the DL-racemate yields the DL-product.

  • Endpoint Indication: The persistence of a deep blue color indicates an excess of solvated electrons, ensuring complete reaction.

Mechanism Na Metallic Na SolvE Solvated Electrons (e- NH3) Na->SolvE Dissolution NH3 Liquid NH3 (-78°C) NH3->SolvE RadicalAnion Radical Anion Intermediate SolvE->RadicalAnion Substrate S-Benzyl-DL-Homocysteine Substrate->RadicalAnion + 2e- Cleavage C-S Bond Cleavage RadicalAnion->Cleavage Products DL-Homocysteine (Disodium Salt) + Toluene Cleavage->Products + H+ (Protonation)

Figure 1: Mechanistic flow of S-Benzyl cleavage via solvated electrons. The blue solvated electron species is the active reducing agent.

Materials & Safety Architecture

Critical Safety Warning: This procedure involves Liquid Ammonia (corrosive, toxic gas upon evaporation) and Metallic Sodium (pyrophoric, reacts violently with water).

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Face shield, cryo-gloves (for NH₃ handling), and fire-resistant lab coat.

ReagentGrade/SpecRoleHazard Note
S-Benzyl-DL-homocysteine >98% PuritySubstrateIrritant
Ammonia (NH₃) Anhydrous gasSolventCorrosive, Toxic, Cryogenic
Sodium (Na) Metal cubes (in oil)ReductantWater-reactive, Flammable
Ammonium Chloride (NH₄Cl) Solid, ACS GradeQuencherIrritant
Ellman’s Reagent (DTNB) Analytical GradeValidationIrritant

Experimental Protocol: Na/NH₃ Reduction

Phase 1: Solvent Condensation
  • Assemble a 3-neck round-bottom flask (RBF) with a dry-ice/acetone condenser, a gas inlet tube, and a stopper.

  • Cool the RBF in a dry-ice/acetone bath (-78°C).

  • Introduce anhydrous ammonia gas into the flask. Condense approximately 10–15 mL of liquid NH₃ per gram of substrate .

  • Once the volume is achieved, switch the gas inlet to a drying tube (CaCl₂ or NaOH pellets) to maintain anhydrous conditions.

Phase 2: Substrate Addition & Reduction
  • Add S-Benzyl-DL-homocysteine powder directly to the stirring liquid ammonia. It may not dissolve completely immediately.

  • Cut metallic sodium into small cubes (approx. 2-3 mm), rinsing off mineral oil with hexane if necessary.

  • Add sodium pieces one by one to the reaction mixture.

    • Observation: The solution will transiently turn blue and then fade as the sodium is consumed by the reaction.

  • Endpoint: Continue adding sodium until a deep blue color persists for at least 15–20 minutes . This indicates that the S-benzyl cleavage is complete and excess electrons are present.

Phase 3: Quenching & Isolation
  • Carefully add solid Ammonium Chloride (NH₄Cl) in small portions until the blue color disappears (discharging the electrons).

  • Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen (into a scrubber or efficient hood exhaust).

  • Residue: You now have the disodium salt of DL-homocysteine mixed with NaCl/NH₄Cl.

  • Dissolve the white residue in minimal degassed water (to prevent oxidation to homocystine).

  • Acidification: Adjust pH to ~6.0 with dilute HCl to precipitate the free amino acid (zwitterion) or proceed to thiolactone formation (pH < 1, heat).

Protocol Start Start: Dry Setup (-78°C Bath) Condense Condense Liquid NH3 Start->Condense AddSub Add S-Benzyl-DL-Hcy Condense->AddSub AddNa Add Na metal (Piecewise) AddSub->AddNa Check Blue Color Persists (>15 min)? AddNa->Check Check->AddNa No Quench Quench with NH4Cl Check->Quench Yes Evap Evaporate NH3 (N2 Stream) Quench->Evap Workup Acidify/Purify Evap->Workup

Figure 2: Step-by-step workflow for the reductive deprotection process.

Quality Control & Validation

Because Homocysteine readily oxidizes to the disulfide dimer (Homocystine) in air, validation of the free thiol (-SH) immediately after workup is critical.

Method: Ellman’s Assay (DTNB)

This colorimetric assay quantifies free sulfhydryl groups.[1][2]

  • Reagent Prep: Dissolve 4 mg of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL of 0.1 M phosphate buffer (pH 8.0).

  • Sample Prep: Dilute a small aliquot of the reaction product in phosphate buffer.

  • Reaction: Mix 50 µL of Reagent + 950 µL of Sample. Incubate 5 mins at Room Temp.

  • Measurement: Read Absorbance at 412 nm .

  • Interpretation:

    • Yellow Color: Positive for free thiol (Homocysteine).

    • Clear/Colorless: Negative (Oxidation to Homocystine occurred or incomplete deprotection).

Comparative Data: Deprotection Methods

MethodReagentYieldSuitability for S-Benzyl
Birch Reduction Na / Liquid NH₃High (>90%) Excellent (Standard)
Acid HydrolysisHBr / AcOH< 5%Poor (S-Benzyl is acid stable)
HydrogenolysisH₂ / Pd-C< 5%Poor (Sulfur poisons catalyst)
HF CleavageAnhydrous HFModerateGood, but safety/equipment intensive

References

  • du Vigneaud, V. , & Patterson, W. I. (1935). The Synthesis of D- and L-Homocystine.[3] Journal of Biological Chemistry, 109, 97-103.

  • Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis (5th ed.).[4] John Wiley & Sons.[4] (Refer to Chapter on Protection for the Thiol Group).

  • Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[1][5] Archives of Biochemistry and Biophysics, 82(1), 70-77.

  • Hope, D. B., et al. (1962). The Oxidation of Homocysteine to Homocystine. Journal of the Chemical Society, 1962, 128-131.

Sources

Advanced Peptide Engineering: Applications of S-Benzyl-DL-homocysteine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

S-Benzyl-DL-homocysteine is a robust, cost-effective sulfur-containing amino acid derivative used as a "masked" precursor in advanced peptide synthesis. Unlike naturally occurring L-cysteine or L-methionine, this derivative serves three distinct, high-value functions in drug discovery and chemical biology:

  • Methionine Surrogate in Native Chemical Ligation (NCL): It overcomes the requirement for a cysteine residue at the ligation site, allowing for the synthesis of methionine-containing proteins via post-ligation methylation.

  • Stable Precursor for Homocysteine: The benzyl protection is hyper-stable, resisting standard TFA cleavage cocktails, making it ideal for solution-phase modifications post-synthesis.

  • Stereochemical Probes: As a racemic mixture (DL), it generates diastereomeric peptide libraries useful for probing receptor stereoselectivity and enzymatic stability.

This guide provides the authoritative protocols for its incorporation, the critical Sodium/Liquid Ammonia deprotection (Birch reduction), and its conversion to Methionine.

Chemical Properties & Handling[1][2]

PropertySpecification
Chemical Name S-Benzyl-DL-homocysteine
Formula C₁₁H₁₅NO₂S
MW 225.31 g/mol
Solubility Soluble in 1N HCl, dilute NaOH, and strongly acidic buffers. Poorly soluble in neutral water.
Chirality Racemic (50:50 mixture of L and D enantiomers).
Protecting Group S-Benzyl (Bzl).[1] Stable to TFA, weak bases, and mild nucleophiles.
Cleavage Condition Sodium in Liquid Ammonia (Na/NH₃) or anhydrous HF.

Critical Note on Stereochemistry: Because the starting material is DL , any peptide synthesized will result in a mixture of diastereomers (e.g., L-L-L-L -L and L-L-L-D -L). These must be separated via RP-HPLC.[1][2] This feature is often exploited to simultaneously synthesize an active peptide and its D-isomer control.

Incorporation Strategy (SPPS)[5]

S-Benzyl-DL-homocysteine is compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS), though it is most strategically used in Boc chemistry or modified Fmoc protocols where the side chain must remain protected after resin cleavage.

Protocol A: Coupling Efficiency

The steric bulk of the S-Benzyl group is comparable to Phenylalanine. Standard coupling reagents are effective.

  • Activator: DIC/HOBt or HATU/DIEA.

  • Stoichiometry: Use 3-4 equivalents relative to resin loading.

  • Solvent: DMF or NMP.

  • Coupling Time: 60–90 minutes at room temperature.

  • Monitoring: Standard Kaiser test.

Core Protocol: Deprotection (Birch Reduction)

Safety Level: HIGH The S-Benzyl group is extremely stable and will NOT be removed by TFA. The gold standard for removal is reduction by sodium in liquid ammonia.

Reagents & Equipment[2][3][4][6][7]
  • Liquid Ammonia (anhydrous)

  • Sodium metal (clean, oxide-free cubes)

  • Dry Ice / Acetone bath

  • Three-neck round bottom flask with cold finger condenser

  • Ammonium chloride (solid, for quenching)

Step-by-Step Procedure
  • Setup: Assemble the glassware and cool the receiving flask in a dry ice/acetone bath (-78°C).

  • Condensation: Condense anhydrous ammonia gas into the flask until sufficient volume is reached (approx. 10 mL per 100 mg peptide).

  • Solubilization: Dissolve the protected peptide in the liquid ammonia. If solubility is poor, add a minimal amount of dry dimethoxyethane (DME).

  • Reduction: Add small pieces of Sodium metal to the stirring solution.

    • Observation: The solution will turn a transient blue.[3] Continue adding Na until a deep, stable blue color persists for 15 minutes . This indicates an excess of solvated electrons.

  • Quenching: Carefully add solid Ammonium Chloride (NH₄Cl) until the blue color disappears (turns colorless/white precipitate).

  • Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen (into a fume hood scrubbed exhaust).

  • Workup: Dissolve the residue in degassed water/acetic acid buffer (pH 4) to prevent oxidative disulfide formation (homocystine). Lyophilize immediately.

Application: Methionine Ligation & Conversion

This workflow allows the synthesis of large proteins containing Methionine at the ligation site, circumventing the need for Cysteine.

Mechanism[9][10]
  • Ligation: Peptide-Thioester reacts with Hcy-Peptide (N-terminal) to form a native peptide bond.[4]

  • Methylation: The free thiol of Homocysteine is selectively methylated to form Methionine.[5]

Visualization: The Methionine Ligation Pathway

MetLigation Thioester Peptide-1 (C-term Thioester) Intermediate Transthioesterification Intermediate Thioester->Intermediate Mix (pH 7) HcyPeptide Hcy-Peptide-2 (N-term) HcyPeptide->Intermediate LigatedHcy Ligated Peptide (Residue = Homocysteine) Intermediate->LigatedHcy S-to-N Acyl Shift Methylation Methylation (CH3-I / pH 4.0) LigatedHcy->Methylation FinalMet Native Peptide (Residue = Methionine) Methylation->FinalMet Selective S-Alkylation

Figure 1: The "Methionine Ligation" strategy utilizing Homocysteine as a cryptic Methionine surrogate.[4]

Protocol B: Selective S-Methylation

Post-ligation conversion of Hcy to Met.

  • Buffer: Dissolve Ligated-Hcy peptide in 6M Guanidine HCl / 0.1M Phosphate buffer (pH 4.0).

    • Note: Low pH is critical to direct methylation to the Sulfur and avoid alkylating Lysine or N-terminus amines.

  • Reagent: Add Methyl Iodide (MeI) (10 equivalents).

  • Reaction: Incubate at room temperature for 4–6 hours in the dark.

  • Quench: Add excess β-mercaptoethanol to scavenge remaining MeI.

  • Purification: Desalt via RP-HPLC.

Handling the "DL" Factor: Diastereomer Separation

Since S-Benzyl-DL-homocysteine is racemic, the crude synthetic product will contain two populations:

  • Peptide A: Contains L-Hcy

  • Peptide B: Contains D-Hcy

Separation Protocol

These diastereomers usually exhibit distinct retention times on C18 columns due to differences in side-chain vector alignment and hydrophobicity.

  • Column: C18 Reverse Phase (e.g., 5µm, 100Å).

  • Gradient: Shallow gradient (e.g., 0.5% B per minute) using Water/Acetonitrile + 0.1% TFA.

  • Identification:

    • If an authentic L-standard is unavailable, use enzymatic digestion .

    • Treat a small aliquot with Leucine Aminopeptidase or Trypsin.

    • The all-L isomer will digest completely. The D-containing isomer will resist digestion or produce truncated fragments.

Visualization: Workflow Summary

Workflow Start Start: S-Benzyl-DL-Hcy Coupling Solid Phase Coupling (Produces Diastereomeric Resin) Start->Coupling Cleavage Resin Cleavage (S-Bzl remains intact) Coupling->Cleavage Deprotection Na / Liquid NH3 Reduction (Removes Benzyl Group) Cleavage->Deprotection Crude Crude Mixture: L-Peptide + D-Peptide Deprotection->Crude HPLC High-Res RP-HPLC (Shallow Gradient) Crude->HPLC Result Isolated Pure Isomers HPLC->Result

Figure 2: Complete workflow from racemic starting material to isolated pure isomers.

References

  • Tam, J. P., & Merrifield, R. B. (1987). Strong Acid Deprotection of Synthetic Peptides: Mechanisms and Methods. The Peptides, 9, 185-248.

  • Dawson, P. E., et al. (1994). Synthesis of Proteins by Native Chemical Ligation.[5][6][7] Science, 266(5186), 776–779.

  • Botti, P., et al. (2001). Native Chemical Ligation using Removable N-terminal Cysteine Surrogates. Tetrahedron Letters, 42(10), 1831-1833.

  • Kates, S. A., & Albericio, F. (Eds.).[3][8] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on S-Benzyl stability).

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Classic reference for Na/NH3 reduction).

Sources

Troubleshooting & Optimization

Minimizing side reactions during S-Benzyl-DL-homocysteine debenzylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Path to Purity

Welcome to the Technical Support Center. You are likely here because you are performing a Sodium/Liquid Ammonia (Birch-type) reduction to deprotect S-Benzyl-DL-Homocysteine. While this method, pioneered by du Vigneaud, is the gold standard for generating free homocysteine, it is chemically aggressive.

The difference between high-purity homocysteine and a mixture of side products lies in two critical phases:

  • The Endpoint Control: Preventing reductive desulfurization.

  • The Workup pH: Preventing thiolactone formation and oxidative dimerization.

This guide replaces generic protocols with a troubleshooting-first approach, addressing the specific chemical failures that occur at the bench.

Module 1: The Reduction Phase (Na/Liquid NH₃)[1][2][3]

Core Concept: The cleavage of the S-Benzyl bond relies on the solvated electron (


). However, this electron is a non-specific reagent. If the concentration of 

is too high (excess sodium) or the temperature too high, the reaction will attack the C-S bond of the homocysteine backbone, destroying your product.
Troubleshooting Guide: Reaction Control

Q: I added sodium until the blue color persisted, but my yield is low (30-50%). What happened? A: You likely caused reductive desulfurization .

  • The Mechanism: The "persistent blue color" indicates a significant excess of solvated electrons. While necessary to ensure complete debenzylation, maintaining this state for too long or at too high a temperature allows the electrons to cleave the carbon-sulfur bond, converting homocysteine into 2-aminobutyric acid (α-aminobutyric acid) and inorganic sulfide.

  • The Fix: Add sodium in small chips slowly. Stop exactly when a transient blue color lasts for 15–30 seconds. Do not aim for a permanent deep blue solution unless you are prepared to quench immediately.

Q: My reaction mixture turned frothy and white/grey instead of blue. Is it working? A: This indicates moisture contamination .

  • The Mechanism: Water or high humidity reacts with sodium to form Sodium Hydroxide (NaOH) and Hydrogen gas (

    
    ) before the sodium can dissolve to form the radical anions required for reduction.
    
  • The Fix: Ensure the liquid ammonia is distilled over sodium or passed through a KOH drying tower before condensation. The reaction vessel must be flame-dried and under an inert atmosphere (Ar/N₂).

Q: How do I quench the reaction without triggering side reactions? A: Use solid Ammonium Chloride (


) .
  • Why: It provides a proton source to neutralize the resulting amide (

    
    ) and benzyl anion without introducing water (which would cause violent sputtering) or strong acids (which trigger thiolactone formation immediately).
    
Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired deprotection and the fatal desulfurization side reaction.

ReactionPathways Start S-Benzyl-DL-Homocysteine NaNH3 Na / Liquid NH3 (Solvated Electrons) Start->NaNH3 Intermediate Radical Anion Intermediate NaNH3->Intermediate Product DL-Homocysteine (Desired) Intermediate->Product Controlled Equiv. (Kinetic Product) SideProduct 2-Aminobutyric Acid (Desulfurized) Intermediate->SideProduct Excess Na / Time (Thermodynamic Sink)

Figure 1: Reaction pathway competition. Excess sodium drives the reaction toward the irreversible desulfurization pathway.

Module 2: Workup & Isolation (The "Danger Zone")

Core Concept: Homocysteine is thermodynamically unstable in its free linear form under acidic conditions. It cyclizes to form Homocysteine Thiolactone .[1][2] Furthermore, exposure to air at pH > 7 rapidly oxidizes the thiol to the disulfide (Homocystine ).

Troubleshooting Guide: Isolation

Q: I evaporated the ammonia and acidified, but I isolated a solid that doesn't react with Ellman's Reagent (no free thiol). A: You have isolated Homocysteine Thiolactone Hydrochloride .

  • The Cause: Acidification (e.g., with HCl) promotes intramolecular cyclization between the carboxyl group and the thiol/amine. This is a common "trap" in this synthesis.

  • The Fix: If you need the linear amino acid, you must hydrolyze the ring. Treat the solid with dilute NaOH (pH 10–11) under Argon for 15 minutes, then neutralize carefully to pH 7 just prior to use.

  • Note: Many researchers intentionally store it as the thiolactone HCl salt because it is more stable to oxidation, converting it to the free form only when needed.

Q: My product is insoluble in water and forms a white precipitate. A: You have formed DL-Homocystine (Disulfide) .

  • The Cause: Air oxidation during the workup. The transition from liquid ammonia (reducing environment) to aqueous workup (often exposed to air) is the critical window.

  • The Fix:

    • Prevention: Perform all evaporation and aqueous dissolution steps under a blanket of Nitrogen or Argon. Use degassed water.

    • Rescue: If the disulfide forms, you must re-reduce it using DTT (Dithiothreitol) or TCEP, followed by purification.

Q: Can I use standard rotary evaporation to remove the ammonia? A: Yes, but trap the vapors .

  • Warning: The exhaust will contain Benzyl Mercaptan (α-toluenethiol), which has an extremely potent, nauseating stench. Use a bleach trap (Sodium Hypochlorite) on the vacuum outlet to oxidize the mercaptan to odorless sulfonates immediately.

Summary of Side Reactions & Mitigation
Side ReactionSymptomTrigger ConditionPrevention Strategy
Desulfurization Low yield; formation of aminobutyric acid.Excess Na; High Temp; Long reaction time.Stop Na addition immediately upon blue color; keep temp at -78°C or refluxing NH₃ (-33°C) strictly.
Thiolactone Formation Product is non-thiol reactive; cyclic structure.[1][2]Acidic pH (pH < 4); Heat during workup.Keep pH neutral during isolation; Store as thiolactone only if intended.
Oxidation (Disulfide) Insoluble white precipitate; dimer formation.Exposure to Oxygen at pH > 7.Work under Argon; Use degassed solvents; Add TCEP if necessary.
Racemization Loss of optical activity (if using L-isomer).Strong base + High Temp.Not applicable for DL-start, but strictly control temp to < -33°C.
Visualizing the Workup Decision Tree

This flowchart guides your decision-making process after the ammonia has been evaporated.

WorkupLogic Residue Solid Residue (After NH3 Evap) Dissolve Dissolve in Degassed H2O Residue->Dissolve Decision Desired End Product? Dissolve->Decision PathA Stable Storage Form Decision->PathA Long-term Storage PathB Reactive Free Thiol Decision->PathB Immediate Use ActionA Acidify (HCl) -> Crystallize PathA->ActionA ResultA Homocysteine Thiolactone HCl (Stable, Cyclic) ActionA->ResultA ActionB Neutral pH (7.0) Inert Atmosphere PathB->ActionB ResultB DL-Homocysteine (Unstable, Linear) ActionB->ResultB Risk Risk: Oxidation to Disulfide ResultB->Risk Exposure to Air

Figure 2: Workup decision tree. Acidic workup yields the stable thiolactone; neutral workup yields the free amino acid but carries oxidation risks.

References

  • du Vigneaud, V., et al. (1935). "The Synthesis of Homocystine." Journal of Biological Chemistry, 111, 393. Authority: The foundational paper establishing the sodium/ammonia reduction for this specific molecule.

  • Schön, I. (1986). "Reexamination of sodium-liquid ammonia reduction in peptide chemistry." Chemical Reviews, 86(1). (Contextualized via NIH/PubMed snippets). Authority: Critical review highlighting the myth of the "stable blue endpoint" and the mechanism of side reactions like desulfurization. (Relevant context on side reactions).

  • Jakubowski, H. (2019). "Homocysteine Thiolactone: Metabolic Origin and Protein Synthesis." Physiological Reviews. Authority: Definitive source on the equilibrium between Homocysteine and its Thiolactone form under physiological and acidic conditions.

  • Hope, D. B., et al. (1962). "The Oxidation of Thiols." Journal of the Chemical Society. Authority: Describes the kinetics of thiol oxidation to disulfides (Homocystine) and the necessity of inert atmospheres.

Sources

Technical Support Center: Troubleshooting Solubility in Phosphate Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phosphate buffers (PBS, NaPi, KPi) are the workhorses of biological research due to their physiological pH buffering capacity (pH 6.0–8.0) and mimicry of the extracellular environment. However, they are not inert. They are chemically active systems prone to catastrophic solubility failures under specific thermal and chemical conditions.

This guide addresses the three most common failure modes: Divalent Cation Precipitation , Cryogenic pH Shifts , and Organic Solvent Incompatibility .

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Precipitate/Cloudiness Observed CheckTemp Did it happen during Freezing/Thawing? Start->CheckTemp CheckIons Does buffer contain Ca2+, Mg2+, or Zn2+? CheckTemp->CheckIons No CryoIssue Cryogenic pH Shift (Na2HPO4 crystallization) CheckTemp->CryoIssue Yes CheckSolvent Is organic solvent (MeOH, ACN) > 50%? CheckIons->CheckSolvent No SaltIssue Insoluble Metal Phosphates (Ksp Exceeded) CheckIons->SaltIssue Yes SaltingOut Dielectric Constant Drop (Salting Out) CheckSolvent->SaltingOut Yes ConcIssue Check Total Ionic Strength (Common Ion Effect) CheckSolvent->ConcIssue No

Figure 1: Diagnostic decision tree for identifying the physicochemical cause of phosphate buffer precipitation.

Part 2: Troubleshooting Guides

Issue 1: The "Cloudy" Buffer (Divalent Cation Precipitation)

Symptom: Immediate or time-dependent cloudiness upon adding Calcium (


), Magnesium (

), or Zinc (

) to a phosphate buffer.

The Mechanism: Phosphate anions (


, 

) have high affinity for divalent cations. The solubility product constant (

) for Calcium Phosphate (

) is extremely low (

at 25°C) [1]. As pH increases, the concentration of the tribasic phosphate species (

) increases, exponentially increasing the likelihood of exceeding

and triggering precipitation.

Q: Can I keep Ca/Mg in my phosphate buffer without precipitation? A: Yes, but only within strict thermodynamic limits. You must control the Order of Addition and pH .

Protocol: Sequestration & Order of Addition

  • Dissolve Phosphates First: Ensure all phosphate salts are fully dissolved in 80% of the final water volume.

  • Adjust pH Before Addition: Adjust the phosphate solution to your target pH (e.g., 7.4). Crucial: Lower pH (6.5–7.[1]0) increases solubility; pH > 7.5 increases precipitation risk.

  • Dilute the Cations: Do not add concentrated

    
     directly to the buffer. Dilute the calcium source in a separate small volume of water.
    
  • Dropwise Addition: Add the diluted calcium solution dropwise to the stirring phosphate buffer.

  • Filtration: Sterile filter (0.22 µm) immediately. Do not autoclave buffers containing both phosphate and Ca/Mg, as the high heat drives the formation of insoluble hydroxyapatite [2].

Q: Why does my cell culture media precipitate after a few days? A: This is likely evaporation-induced concentration . As water evaporates in a 37°C incubator, ion concentrations rise. If the formulation is near the saturation limit (


), a 5-10% volume loss can trigger nucleation.
  • Fix: Check incubator humidity and switch to a lower phosphate formulation (e.g., reduce NaPi from 10mM to 5mM) if the specific application permits.

Issue 2: The "Cold Crash" (Freezing-Induced pH Shifts)

Symptom: Proteins aggregate or lose activity after freeze-thaw cycles in Sodium Phosphate buffer, despite the pH being 7.4 at room temperature.

The Mechanism: This is a classic "Eutectic Point" failure. Sodium phosphate buffers are notorious for drastic pH shifts during freezing.

  • As the solution freezes, Disodium Phosphate (

    
    )  reaches its solubility limit and crystallizes out as a dodecahydrate (
    
    
    
    ) before the Monosodium salt (
    
    
    ).
  • Removal of the basic component (

    
    ) leaves the acidic component (
    
    
    
    ) in the liquid phase.
  • Result: The pH of the unfrozen liquid channels can drop from 7.4 to 4.0 or lower [3, 4]. This "acid shock" denatures sensitive proteins.

Comparative Data: Sodium vs. Potassium Phosphate

FeatureSodium Phosphate (NaPi)Potassium Phosphate (KPi)
Freezing Behavior

crystallizes early.
Both salts remain soluble longer.
pH Shift at -20°C Drastic Drop (up to 3-4 units) Minimal Shift (< 0.5 units)
Solubility at 0°C Poor (

is highly temp-dependent)
High
Recommendation Avoid for freezing.Preferred for frozen stocks.

Protocol: Safe Freezing of Phosphate Buffers

  • Switch to Potassium: If freezing is required, replace NaPi with KPi. Potassium salts maintain solubility and pH stability down to eutectic temperatures.

  • Add a Cryoprotectant: If you must use Sodium Phosphate (e.g., for specific enzymatic requirements), add 10–20% Glycerol or 1% Sucrose. These disrupt the lattice formation of the phosphate crystals, preventing the selective crystallization that causes the pH drop [5].

  • Fast Freezing: Flash freeze in liquid nitrogen to minimize the time spent in the "critical zone" where selective crystallization occurs.

Issue 3: Organic Solvent Incompatibility (HPLC/LC-MS)

Symptom: White precipitate forms when mixing phosphate buffer with Methanol or Acetonitrile (ACN) in HPLC gradients.

The Mechanism: Adding organic solvents lowers the dielectric constant of the solution. Phosphate salts are highly polar and rely on water's high dielectric constant for solvation. As the organic fraction increases, the repulsion between salt ions increases, leading to "salting out."

Solubility Limits (Rule of Thumb):

  • Methanol: Phosphate precipitates at >80% Methanol.[2]

  • Acetonitrile: Phosphate precipitates at >70% Acetonitrile [6].[2]

Troubleshooting Protocol:

  • Limit Organic Phase: Cap your gradient at 60-70% organic solvent.

  • Switch Buffer: For high-organic gradients (e.g., HILIC or reverse-phase C18), use Ammonium Acetate or Ammonium Formate . These are volatile and soluble in high % organic solvents.

Part 3: Standardized Preparation Protocol

To ensure reproducibility, follow this specific order of operations (based on Cold Spring Harbor Protocols [7]).

Reagents for 1L of 10X PBS (Phosphate Buffered Saline):

  • NaCl: 80.0 g

  • KCl: 2.0 g

  • 
    : 14.4 g[3]
    
  • 
    : 2.4 g
    
  • Ultra-pure Water (

    
    )
    

Step-by-Step Methodology:

  • Start with Water: Add 800 mL of

    
     to a 1L beaker. Never add salts to an empty vessel; this creates local saturation pockets.
    
  • Sequential Dissolution: Add salts one by one, ensuring complete dissolution before adding the next.

    • Order: NaCl

      
       KCl 
      
      
      
      
      
      
      
      
      
      .[3][4][5]
  • pH Adjustment:

    • Measure pH.[1][3][4][5][6][7][8][9][10][11][12] It should be approx 7.4.[3][6]

    • Adjust using HCl (to lower) or NaOH (to raise). Do not use other acids/bases that introduce foreign ions.

  • Final Volume: Transfer to a volumetric flask and top up to exactly 1000 mL with

    
    .
    
  • Sterilization: Autoclave at 121°C for 20 mins (liquid cycle).

    • Note: If adding Ca/Mg, do NOT autoclave. Filter sterilize instead.

References

  • Solubility Product Constants. Chemistry LibreTexts. Available at: [Link][13][14][15]

  • Calcium and Phosphate Solubility Limits in Parenteral Nutrition. National Institutes of Health (PMC). Available at: [Link]

  • Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. PubMed. Available at: [Link]

  • Impact of Freezing on pH of Buffered Solutions and Consequences for Monoclonal Antibody Aggregation. ResearchGate. Available at: [Link]

  • Phosphate buffered formulations show higher subvisible particulates after multi-cycle freeze-thaw stress. Sangamo Therapeutics Technical Report. Available at: [Link]

  • Phosphate-Buffered Saline (PBS) Preparation. Cold Spring Harbor Protocols. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of S-Benzyl-DL-homocysteine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules like S-Benzyl-DL-homocysteine is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides an in-depth, objective comparison of the mass spectrometric behavior of S-Benzyl-DL-homocysteine against its precursor, Homocysteine, and a key metabolic derivative, S-Adenosylmethionine (SAM). The insights herein are grounded in established fragmentation principles and experimental data from analogous compounds, offering a predictive yet robust framework for analysis.

Introduction: The Significance of S-Benzyl-DL-homocysteine and its Analogs

S-Benzyl-DL-homocysteine is a derivative of the sulfur-containing amino acid homocysteine. Homocysteine itself is a critical intermediate in methionine metabolism, and elevated levels of it in the body (hyperhomocysteinemia) are a known risk factor for various diseases. The addition of a benzyl group to the sulfur atom of homocysteine creates a molecule with altered chemical properties, making it a subject of interest in various research contexts, including enzyme inhibition and as a synthetic intermediate.

To fully characterize S-Benzyl-DL-homocysteine, it is instructive to compare its fragmentation behavior to that of its parent molecule, homocysteine, and the biologically crucial S-adenosylmethionine (SAM). This comparison highlights how the addition of a benzyl group, and further, an adenosyl group, dramatically influences the fragmentation pathways under mass spectrometric conditions.

Experimental Design and Rationale

The following experimental protocol is designed to provide a standardized platform for the analysis of S-Benzyl-DL-homocysteine and its comparators using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choices within this protocol are informed by best practices in the field to ensure reproducibility and data integrity.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Standard Preparation: Prepare 1 mg/mL stock solutions of S-Benzyl-DL-homocysteine, DL-Homocysteine, and S-Adenosylmethionine chloride in a solution of 0.1% formic acid in water. Serially dilute the stock solutions to working concentrations (e.g., 1 µg/mL) using the same solvent.

    • For Plasma Samples (optional): To 100 µL of plasma, add an internal standard (e.g., d4-homocysteine). For total homocysteine analysis, a reduction step is necessary. Add 10 µL of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate. Precipitate proteins by adding 400 µL of cold acetonitrile, vortex, and centrifuge. The supernatant is then used for analysis.[1][2][3]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating these polar analytes.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the more hydrophobic S-Benzyl-DL-homocysteine.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is chosen to protonate the amine groups present in all three analytes, facilitating their detection.[4][5]

    • MS1 Scan: A full scan from m/z 50-500 to identify the protonated molecular ions ([M+H]⁺) of each analyte.

    • MS/MS (Tandem MS): Product ion scans are performed on the [M+H]⁺ ions of S-Benzyl-DL-homocysteine (m/z 226.1), Homocysteine (m/z 136.1), and SAM (m/z 399.1).

    • Collision Energy: The collision energy should be optimized for each compound to achieve a rich fragmentation spectrum. A typical starting point is 20-40 eV.

Workflow Diagram

S-Benzyl-DL-homocysteine [M+H]⁺ (m/z 226.1) S-Benzyl-DL-homocysteine [M+H]⁺ (m/z 226.1) Tropylium ion (m/z 91) Tropylium ion (m/z 91) S-Benzyl-DL-homocysteine [M+H]⁺ (m/z 226.1)->Tropylium ion (m/z 91) Major [M+H - H₂O]⁺ (m/z 208.1) [M+H - H₂O]⁺ (m/z 208.1) S-Benzyl-DL-homocysteine [M+H]⁺ (m/z 226.1)->[M+H - H₂O]⁺ (m/z 208.1) Homocysteine fragment (m/z 136.0) Homocysteine fragment (m/z 136.0) S-Benzyl-DL-homocysteine [M+H]⁺ (m/z 226.1)->Homocysteine fragment (m/z 136.0) [M+H - H₂O - CO]⁺ (m/z 180.1) [M+H - H₂O - CO]⁺ (m/z 180.1) [M+H - H₂O]⁺ (m/z 208.1)->[M+H - H₂O - CO]⁺ (m/z 180.1)

Caption: Predicted fragmentation of S-Benzyl-DL-homocysteine.

Homocysteine: A Simpler Fragmentation Landscape

The fragmentation of protonated homocysteine ([M+H]⁺, m/z 136.1) is well-characterized and serves as a baseline for comparison. [5]The primary fragmentation pathway involves the neutral loss of formic acid (HCOOH), which is a loss of 46 Da.

  • Loss of Formic Acid (m/z 90.1): The most intense product ion for homocysteine is typically m/z 90.1, corresponding to the loss of the carboxylic acid group as formic acid. This is a common fragmentation pathway for amino acids.

  • Other Minor Fragments: Other less abundant fragments may be observed, such as the loss of ammonia (-17 Da) or water (-18 Da).

Homocysteine [M+H]⁺ (m/z 136.1) Homocysteine [M+H]⁺ (m/z 136.1) [M+H - HCOOH]⁺ (m/z 90.1) [M+H - HCOOH]⁺ (m/z 90.1) Homocysteine [M+H]⁺ (m/z 136.1)->[M+H - HCOOH]⁺ (m/z 90.1) Major [M+H - NH₃]⁺ (m/z 119.1) [M+H - NH₃]⁺ (m/z 119.1) Homocysteine [M+H]⁺ (m/z 136.1)->[M+H - NH₃]⁺ (m/z 119.1)

Caption: Fragmentation of Homocysteine.

S-Adenosylmethionine (SAM): Complex Fragmentation Reflecting its Structure

SAM ([M+H]⁺, m/z 399.1) is a much larger and more complex molecule, which is reflected in its fragmentation pattern. The fragmentation is dominated by cleavages around the sulfonium center and the glycosidic bond of the adenosine moiety.

  • Loss of the Adenine Base (m/z 250.1): Cleavage of the glycosidic bond results in the loss of the adenine base (135 Da), leading to a prominent fragment at m/z 250.1. [4][6]* Formation of the Adenine Ion (m/z 136.1): The adenine base itself can be detected as a fragment ion at m/z 136.1.

  • Cleavage at the Sulfonium Center: Fragmentation can also occur at the sulfonium center, leading to various other product ions.

SAM [M+H]⁺ (m/z 399.1) SAM [M+H]⁺ (m/z 399.1) Ribosyl-homocysteine fragment (m/z 250.1) Ribosyl-homocysteine fragment (m/z 250.1) SAM [M+H]⁺ (m/z 399.1)->Ribosyl-homocysteine fragment (m/z 250.1) Major Adenine ion (m/z 136.1) Adenine ion (m/z 136.1) SAM [M+H]⁺ (m/z 399.1)->Adenine ion (m/z 136.1)

Caption: Major fragmentation pathways of S-Adenosylmethionine.

Quantitative Data Summary and Comparison

The following table summarizes the key precursor and product ions for each of the three molecules, providing a clear basis for their differentiation in a complex mixture.

AnalytePrecursor Ion (m/z)Major Product Ion(s) (m/z)Key Structural Feature Indicated
S-Benzyl-DL-homocysteine 226.191.1 (predicted)Presence of a benzyl group
180.1 (predicted)Amino acid backbone
Homocysteine 136.190.1Amino acid backbone
S-Adenosylmethionine (SAM) 399.1250.1Ribosyl-homocysteine moiety
136.1Adenine base

Conclusion and Field-Proven Insights

This comparative guide illustrates the predictable and informative nature of mass spectrometry fragmentation in structural elucidation. The presence of the benzyl group in S-Benzyl-DL-homocysteine provides a highly specific and dominant fragmentation pathway, leading to the formation of the tropylium ion at m/z 91. This makes it readily distinguishable from its precursor, homocysteine, which primarily exhibits a loss of formic acid.

Furthermore, comparison with the more complex S-adenosylmethionine highlights how different functional groups direct fragmentation in unique ways. For SAM, the fragmentation is governed by the lability of the glycosidic bond and the sulfonium center.

Practical Implications for Researchers:

  • Method Development: When developing LC-MS/MS methods for quantifying S-Benzyl-DL-homocysteine, the transition from m/z 226.1 to m/z 91.1 is predicted to be the most sensitive and selective for Multiple Reaction Monitoring (MRM) experiments.

  • Metabolite Identification: In metabolomics studies, the presence of a significant peak at m/z 91 in the product ion spectrum of an unknown metabolite could suggest the presence of a benzyl moiety, warranting further investigation.

  • Structural Confirmation: For synthetic chemists, the fragmentation patterns outlined here can serve as a rapid and reliable means of confirming the successful synthesis of S-Benzyl-DL-homocysteine and related derivatives.

By understanding these distinct fragmentation signatures, researchers can confidently identify and differentiate these important molecules, advancing their work in drug development and metabolic research.

References

  • Gellekink, H., et al. (2007). Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS). In: Verhoeven-Duif, N., van Gool, J., Verheijen, F. (eds) Inborn Metabolic Diseases. Springer, Berlin, Heidelberg. Available at: [Link]

  • Gellekink, H., et al. (2007). Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS).
  • Ubbink, J. B. (2000). Measurement of homocysteine: a historical perspective.
  • Poole, J. R., et al. (2015). Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. In: B. L. Bishop (ed.), Metabolomics. Methods in Molecular Biology, vol 1277. Humana Press, New York, NY. Available at: [Link]

  • ResearchGate. (n.d.). Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • Herbick, S. (n.d.). Separation and Quantitation of Total Plasma Homocysteine and Methylmalonic Acid by LC-MS/MS Analysis.
  • Shimadzu. (n.d.). High Speed Analysis of Homocysteine in Plasma by LC/MS/MS. Application News No. C120. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Homocysteine, 3TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Analysis of Homocysteine and Related Compounds. Available at: [Link]

  • PubChem. (n.d.). S-benzyl-L-cysteine. Retrieved from [Link]

  • Sekimoto, K., et al. (2014). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Mass Spectrometry (Tokyo), 3(1), A0027. Available at: [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

Sources

Validation of S-Benzyl-DL-Homocysteine Purity Using HPLC-UV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the purity of S-Benzyl-DL-homocysteine (SBHC) using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Unlike native homocysteine, which requires complex derivatization for detection, SBHC possesses a benzyl chromophore that allows for direct, robust, and cost-effective analysis. This document compares this direct HPLC-UV approach against alternative methodologies (LC-MS and Pre-column Derivatization) and details a self-validating protocol aligned with ICH Q2(R1) guidelines.

Introduction: The Analytical Challenge

S-Benzyl-DL-homocysteine is a critical synthetic intermediate and substrate used in enzymatic assays, particularly for studying homocysteine methyltransferases. Its structural integrity is vital; impurities such as unreacted benzyl chloride or hydrolyzed homocysteine thiolactone can significantly skew enzymatic kinetic data.

The Core Advantage: Native amino acids lack strong UV chromophores, necessitating derivatization (e.g., with OPA or Ninhydrin) or Mass Spectrometry for detection. However, SBHC is structurally pre-derivatized. The S-benzyl protecting group acts as an intrinsic chromophore, absorbing strongly in the UV range (typically 254 nm). This allows researchers to bypass the variability of chemical derivatization and utilize direct HPLC-UV.

Comparative Analysis: Selecting the Right Tool

Before establishing a protocol, it is essential to understand where Direct HPLC-UV stands relative to other analytical techniques.

Table 1: Performance Matrix of Analytical Techniques for SBHC
FeatureDirect HPLC-UV (Recommended) LC-MS/MS Pre-Column Derivatization (HPLC-FLD)
Principle Direct detection of Benzyl chromophoreMass-to-charge ratio (m/z)Reaction with fluorophore (e.g., SBD-F)
Sensitivity Moderate (µM range)High (nM range)High (nM range)
Specificity Good (Retention time + UV spectrum)Excellent (Mass fingerprint)Moderate (Dependent on reaction efficiency)
Cost/Run Low ($)High (

$)
Moderate (

)
Robustness High (No reaction steps)Medium (Matrix effects)Low (Reagent stability issues)
Suitability Purity Assay (>98% target) Trace impurity profilingBiological fluid analysis

Expert Insight: While LC-MS is superior for detecting trace metabolites in plasma, it is "overkill" for raw material purity assessment. Direct HPLC-UV offers the highest reproducibility because it eliminates the error-prone derivatization step.

Method Development Strategy (The "Why" Behind the "How")

To ensure scientific integrity, the experimental conditions must be chosen based on the physicochemical properties of SBHC.

  • Stationary Phase (C18): SBHC is moderately hydrophobic due to the benzyl ring but contains polar amino and carboxyl groups. A C18 (Octadecyl) column provides sufficient hydrophobic interaction to retain the benzyl group.

  • Mobile Phase pH (3.0): The pKa of the carboxylic acid is approximately 2.2. Operating at pH 3.0 ensures the acid functionality is protonated (neutral), reducing peak tailing and increasing retention on the hydrophobic C18 stationary phase.

  • Wavelength (254 nm): While the peptide backbone absorbs at 210 nm, solvents often generate noise at this wavelength. The benzyl ring has a distinct absorption maximum near 254 nm, providing a cleaner baseline and higher signal-to-noise ratio for this specific molecule.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3][4][5][6][7]
  • System: HPLC with UV/PDA detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: C18 Reverse Phase, 250 x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse or equivalent).

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Preparation of Solutions[2][8]
  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL of Milli-Q water (10 mM). Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. Filter through a 0.45 µm membrane.
    
  • Mobile Phase B: 100% Acetonitrile.

  • Standard Stock Solution: Weigh 10.0 mg of S-Benzyl-DL-homocysteine reference standard into a 10 mL volumetric flask. Dissolve in Mobile Phase A. (Concentration: 1.0 mg/mL).

Chromatographic Conditions[7][9][10][11]
  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

  • Column Temperature: 25°C

  • Elution Gradient:

    • 0-2 min: 95% A / 5% B (Isocratic hold)

    • 2-15 min: Linear gradient to 40% B

    • 15-20 min: Linear gradient to 90% B (Wash)

    • 20-25 min: Return to 95% A (Re-equilibration)

Validation Framework (ICH Q2 R1)

This section defines the self-validating system required to prove the method is fit for purpose.

Specificity
  • Objective: Ensure the main peak is SBHC and not an impurity.

  • Protocol: Inject a blank (mobile phase), a placebo, and the Standard Solution.

  • Acceptance Criteria: No interfering peaks at the retention time of SBHC. If using a PDA detector, peak purity angle must be less than the purity threshold.

Linearity[4][6][9][10]
  • Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Precision (Repeatability)[4]
  • Objective: Assess system stability.

  • Protocol: 6 consecutive injections of the Standard Solution (1.0 mg/mL).

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

    
    .
    
Accuracy (Recovery)[4]
  • Objective: Confirm the method measures the true value.

  • Protocol: Spike known amounts of SBHC into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Visualization: Validation Workflow

The following diagram illustrates the logical flow of the validation process, from system setup to final reporting.

ValidationWorkflow cluster_Params ICH Q2(R1) Validation Parameters Start Method Development (Select C18, pH 3.0, 254nm) SysSuit System Suitability Testing (Tailing < 2.0, Plates > 2000) Start->SysSuit Spec Specificity (Blank vs. Sample) SysSuit->Spec Lin Linearity (5 Levels, R² > 0.999) SysSuit->Lin Prec Precision (6 Injections, RSD < 2%) SysSuit->Prec Acc Accuracy (Spike Recovery 98-102%) SysSuit->Acc DataAnalysis Data Analysis & Processing Spec->DataAnalysis Lin->DataAnalysis Prec->DataAnalysis Acc->DataAnalysis Report Final Validation Report DataAnalysis->Report

Figure 1: Step-by-step workflow for the validation of the HPLC-UV method according to ICH Q2(R1) guidelines.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][3][4][5] [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[6] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]

  • Piechocka, J., et al. (2025). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide.[7] Scientific Reports.[8] [Link]

  • PubChem. (n.d.). S-Benzyl-DL-homocysteine Compound Summary. National Library of Medicine. [Link]

Sources

A Tale of Two Homocysteines: A Comparative Guide to S-Adenosyl-L-homocysteine and S-Benzyl-DL-homocysteine in Methylation Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular regulation, methylation stands as a cornerstone of epigenetic control, influencing everything from gene expression to protein function. Central to this process are S-adenosylmethionine (SAM)-dependent methyltransferases, the enzymes responsible for catalyzing the transfer of a methyl group from SAM to a variety of substrates. The study of these enzymes and their inhibition is paramount for understanding disease and developing novel therapeutics. This guide provides an in-depth comparison of two molecules that, while structurally related to the key metabolite homocysteine, play vastly different roles in the landscape of methylation research: S-Adenosyl-L-homocysteine (SAH), the universal product inhibitor of methyltransferases, and S-Benzyl-DL-homocysteine (SBH), a synthetic precursor with no established role as a direct methyltransferase inhibitor.

Unveiling the Contenders: A Structural and Functional Overview

S-Adenosyl-L-homocysteine (SAH) is a naturally occurring thioether amino acid that is formed as a byproduct of all SAM-dependent methylation reactions.[1][2] Its accumulation within the cell serves as a potent feedback inhibitor for most methyltransferases, making it a critical regulator of cellular methylation potential.[3] The ratio of SAM to SAH is often used as an indicator of the cell's capacity for methylation.[4]

S-Benzyl-DL-homocysteine (SBH) , in contrast, is a synthetic derivative of homocysteine. It is not a natural cellular metabolite. Its primary utility in the scientific realm is as a chemical intermediate, particularly in the synthesis of other molecules for research, including analogues of methyltransferase inhibitors.[5] There is currently no substantial evidence to suggest that SBH itself is a direct or potent inhibitor of SAM-dependent methyltransferases.

Head-to-Head Comparison: A Deep Dive into Biochemical and Cellular Properties

The following table summarizes the key differences between SAH and SBH, highlighting their contrasting profiles and utility in a research setting.

FeatureS-Adenosyl-L-homocysteine (SAH)S-Benzyl-DL-homocysteine (SBH)
Primary Role Universal product inhibitor of SAM-dependent methyltransferases.[3]Synthetic intermediate and building block in chemical synthesis.[5]
Mechanism of Action Competitive inhibitor of the SAM binding site on methyltransferases.[3]Not established as a methyltransferase inhibitor.
Natural Occurrence Universal endogenous metabolite in all organisms.[6]Synthetic compound.
Enzyme Specificity Broad-spectrum inhibitor of most methyltransferases.[3]No known direct inhibitory activity against methyltransferases.
Cell Permeability Generally poor due to its charged nature.[7]Likely higher than SAH due to the lipophilic benzyl group, but not well-studied.
Stability in Solution Relatively stable, but can be hydrolyzed by SAH hydrolase.[6]Generally stable under standard laboratory conditions.[5][8]

The Decisive Factor: A Chasm in Methyltransferase Inhibition

The most striking difference between SAH and SBH lies in their interaction with methyltransferases. SAH is a well-characterized, potent inhibitor of a vast array of these enzymes. This inhibitory action is a direct consequence of its structural similarity to SAM, allowing it to bind to the enzyme's active site but lacking the reactive methyl group for transfer.

Quantitative Inhibitory Profile of S-Adenosyl-L-homocysteine (SAH)

Methyltransferase TargetEnzyme ClassIC50 / Ki ValueReference
METTL3-14RNA MethyltransferaseIC50: 0.9 ± 0.1 μM[5]
DNMT1DNA MethyltransferaseStrong inhibitor (specific Ki values vary by study)[4][9]
PRMT1Protein Arginine MethyltransferasePotent inhibitor (specific Ki values vary by study)[3]
G9aHistone Lysine MethyltransferasePotent inhibitor (specific Ki values vary by study)[10]

In stark contrast, a thorough review of the scientific literature reveals no evidence of S-Benzyl-DL-homocysteine acting as a direct inhibitor of SAM-dependent methyltransferases. Its bulky, non-polar benzyl group, in place of the adenosine moiety of SAH, likely prevents it from effectively binding to the highly specific SAM/SAH binding pocket of these enzymes.

Visualizing the Molecular Landscape

To better understand the functional disparity between these two molecules, it is crucial to visualize their structures and their place within the key metabolic pathway of methylation.

The Methionine Cycle: The Epicenter of Methylation

The following diagram illustrates the central role of the methionine cycle in generating the universal methyl donor SAM and the subsequent formation of the inhibitory product SAH.

Methionine_Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT (ATP -> PPi + Pi) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferase Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase (+ H2O) Methyltransferase Methyltransferase SAH->Methyltransferase Inhibition Homocysteine->Methionine Methionine Synthase (Vitamin B12, Folate) Substrate Substrate (DNA, RNA, protein, etc.) Substrate->Methylated_Substrate

Caption: The Methionine Cycle and the inhibitory role of SAH.

Structural Comparison: Adenosine vs. Benzyl Group

The key structural difference between SAH and SBH dictates their biological activity. The adenosine group of SAH is critical for its recognition and binding by methyltransferases, while the benzyl group of SBH lacks the necessary chemical features for such an interaction.

Structural_Comparison cluster_SAH S-Adenosyl-L-homocysteine (SAH) cluster_SBH S-Benzyl-DL-homocysteine (SBH) SAH_structure SBH_structure

Caption: 2D structures of SAH and SBH highlighting the adenosine vs. benzyl moiety.

Experimental Corner: Protocols for Assessing Methyltransferase Inhibition

For researchers investigating novel methyltransferase inhibitors, a robust and reliable assay is essential. Here, we provide a generalized, step-by-step protocol for a radioactive filter-binding assay, a gold standard for quantifying methyltransferase activity and inhibition.

Workflow for a Radioactive Methyltransferase Inhibition Assay

Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Buffer - Methyltransferase - Substrate - Test Compound (e.g., SAH or SBH) Start->Prepare_Reaction Add_Radiolabel Add [3H]-SAM to initiate reaction Prepare_Reaction->Add_Radiolabel Incubate Incubate at optimal temperature Add_Radiolabel->Incubate Spot Spot reaction mixture onto filter paper Incubate->Spot Wash Wash filter paper to remove unincorporated [3H]-SAM Spot->Wash Scintillation Add scintillation cocktail Wash->Scintillation Measure Measure radioactivity using a scintillation counter Scintillation->Measure Analyze Analyze data to determine % inhibition and calculate IC50 values Measure->Analyze End End Analyze->End

Caption: A typical workflow for a radioactive methyltransferase inhibition assay.

Detailed Protocol: In Vitro Radioactive Methyltransferase Assay

Objective: To determine the inhibitory potential of a test compound (e.g., SAH or SBH) on a specific methyltransferase.

Materials:

  • Purified methyltransferase of interest

  • Substrate (e.g., histone H3 peptide for a histone methyltransferase, DNA oligonucleotide for a DNMT)

  • [³H]-S-adenosylmethionine ([³H]-SAM)

  • S-Adenosyl-L-homocysteine (SAH) as a positive control

  • Test compound (e.g., S-Benzyl-DL-homocysteine)

  • Assay buffer (composition will vary depending on the enzyme)

  • 96-well plates

  • Filter paper (e.g., P81 phosphocellulose)

  • Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and SAH in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the test compound and SAH to generate a dose-response curve.

    • Prepare a reaction master mix containing the assay buffer, methyltransferase, and substrate.

  • Assay Setup:

    • In a 96-well plate, add the desired concentration of the test compound or SAH to the respective wells. Include a vehicle control (solvent only).

    • Add the reaction master mix to each well.

  • Initiation and Incubation:

    • Initiate the reaction by adding [³H]-SAM to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction and Filter Binding:

    • Spot a portion of each reaction mixture onto a sheet of P81 filter paper.

    • Immediately immerse the filter paper in the wash buffer to stop the reaction and remove unincorporated [³H]-SAM.

    • Wash the filter paper several times with the wash buffer.

  • Detection:

    • Allow the filter paper to dry completely.

    • Place the filter paper spots into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: A Clear Distinction in Function and Application

Conversely, S-Benzyl-DL-homocysteine is a synthetic molecule with no established function as a direct methyltransferase inhibitor. Its utility lies in the realm of chemical synthesis, where it serves as a valuable building block for creating more complex molecules. For researchers in the field of epigenetics and drug discovery, understanding this fundamental difference is crucial for designing and interpreting experiments aimed at dissecting the intricate network of cellular methylation.

References

  • S-Benzyl-L-cysteine. ResearchGate. [Link]

  • S-Adenosyl-L-homocysteine. Wikipedia. [Link]

  • S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance. PubMed. [Link]

  • DNA Methyltransferase Assays. ResearchGate. [Link]

  • S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system. ScienceDirect. [Link]

  • Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies. National Institutes of Health. [Link]

  • Increased plasma S-adenosyl-homocysteine levels induce the proliferation and migration of VSMCs through an oxidative stress-ERK1/2 pathway in apoE(-/-) mice. PubMed. [Link]

  • Methyltransferase Assay Services. Reaction Biology. [Link]

  • Methyltransferase Assay Kits. BellBrook Labs. [Link]

  • Assay Protocol. MethylDetect. [Link]

  • s-benzyl-dl-homocysteine. ChemSrc. [Link]

  • Homocysteine metabolism as the target for predictive medical approach, disease prevention, prognosis, and treatments tailored to the person. National Institutes of Health. [Link]

  • Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 10. Base- and amino acid modified analogues of S-aristeromycinyl-L-homocysteine. PubMed. [Link]

  • S-adenosyl methionine is necessary for inhibition of the methyltransferase G9a by the lysine 9 to methionine mutation on histone H3. National Institutes of Health. [Link]

  • S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance. PubMed. [Link]

  • S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Enantiomers of S-Benzyl-homocysteine via Chiral Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoisomeric form of a molecule can dictate its pharmacological and toxicological profile. This is particularly true for amino acid derivatives like S-Benzyl-homocysteine, where the L-enantiomer is the naturally occurring form and its counterpart, the D-enantiomer, can be a critical process-related impurity or a biomarker.[1] Consequently, the robust, accurate separation and quantification of its enantiomers are paramount in drug development and metabolic research. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving S-Benzyl-homocysteine enantiomers. We delve into the mechanistic principles of different Chiral Stationary Phases (CSPs), present comparative performance data, and deliver a field-tested, step-by-step protocol for immediate application.

Introduction: The Imperative of Chiral Purity

S-Benzyl-homocysteine is a sulfur-containing amino acid derivative that serves as an important intermediate in methionine metabolism.[1] The presence of a chiral center at the alpha-carbon gives rise to two non-superimposable mirror images: S-(L)-Benzyl-homocysteine and R-(D)-Benzyl-homocysteine. In pharmaceutical synthesis, controlling chiral purity is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. The seemingly subtle difference in spatial arrangement can lead to vastly different interactions with chiral biological targets like enzymes and receptors. Therefore, a reliable analytical method to differentiate these enantiomers is a foundational requirement for any research or commercial endeavor involving this compound.

The Fundamental Challenge: Enantiomeric Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible. Chiral chromatography overcomes this by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP). The principle hinges on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times and, thus, separation. A successful separation relies on a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance.[2][3]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in developing a successful chiral separation method.[2] We compare several classes of CSPs applicable to the separation of amino acid derivatives like S-Benzyl-homocysteine.

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based)

Macrocyclic glycopeptides are exceptionally versatile CSPs for separating polar and ionic compounds like underivatized amino acids.[4][5] Their complex structure, featuring hydrophobic pockets, ionizable groups (carboxyl and amino), and multiple stereogenic centers, allows for a variety of interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[5][6]

Mechanism Insight: For amino acids, the primary interaction is often ionic, between the analyte's protonated amine and the CSP's carboxylate groups, or vice-versa. The benzyl and homocysteine moieties can then engage in secondary hydrophobic and steric interactions within the macrocyclic "basket," leading to differential retention. The D-enantiomer is often more strongly retained on these phases because the antibiotics they are derived from naturally interact with D-alanyl-D-alanine residues in bacterial cell walls.[4]

Performance: Teicoplanin-based CSPs, such as Astec CHIROBIOTIC T, are particularly effective.[4] They can operate in reversed-phase, normal-phase, and polar ionic modes, offering broad method development flexibility.[6][7]

Polysaccharide-Based CSPs (e.g., Amylose/Cellulose Derivatives)

Polysaccharide-based CSPs are the most widely used in chiral HPLC due to their remarkable enantiorecognition capabilities for a vast range of compounds.[2][3][8] These phases consist of cellulose or amylose polymers derivatized with phenylcarbamates, esters, or other groups, coated or immobilized on a silica support.[3][9]

Mechanism Insight: The chiral recognition mechanism is based on the helical groove structure of the polysaccharide polymer. Enantiomers fit differently into these grooves, leading to separation. Key interactions include hydrogen bonds with the carbamate groups, π-π interactions with the aromatic derivatives, and dipole-dipole interactions.[2][3] For S-Benzyl-homocysteine, the aromatic benzyl group can engage in π-stacking, while the amino and carboxyl groups can form hydrogen bonds.

Performance: These columns, such as CHIRALPAK® IA or CHIRALCEL® OD, often provide excellent resolution.[2][10] However, underivatized amino acids can be challenging due to their high polarity and zwitterionic nature, sometimes requiring derivatization or operation in specific modes like the polar organic mode.[4][8]

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these CSPs are based on small, synthetic chiral molecules covalently bonded to a silica surface.[11][12] They are often designed to have strong π-electron acceptor or donor characteristics.[12]

Mechanism Insight: The primary mechanism is π-π interaction between the aromatic rings of the CSP and the analyte. For S-Benzyl-homocysteine, its benzyl group can interact with a π-acceptor CSP (like one containing a 3,5-dinitrobenzoyl group). Hydrogen bonding and dipole-dipole interactions provide the additional points of contact necessary for chiral recognition.[12]

Performance: Pirkle-type columns are highly specific and can provide excellent separations, particularly for derivatized analytes where a suitable π-interacting group has been introduced.[11] Their versatility allows for use in both normal and reversed-phase modes.[12]

Data-Driven Method Selection

The optimal method depends on the specific requirements of the analysis, such as speed, resolution, and compatibility with detection techniques (e.g., UV vs. Mass Spectrometry).

CSP Class Typical Mobile Phase Mode Primary Interaction Mechanism Advantages Considerations
Macrocyclic Glycopeptide Reversed-Phase, Polar IonicIonic, H-Bonding, InclusionExcellent for underivatized amino acids[4], MS-compatible mobile phasesCan be sensitive to buffer pH and concentration
Polysaccharide-Based Normal-Phase, Polar OrganicH-Bonding, π-π, Steric FitBroad applicability[8], high efficiencyUnderivatized amino acids may show poor peak shape, some coated phases have solvent limitations[3]
Pirkle-Type Normal-Phase, Reversed-Phaseπ-π Interactions, H-BondingHigh specificity[11], robust covalent bondingOften requires analyte derivatization for optimal performance

Detailed Experimental Protocol: A Validated Method

This protocol details a robust, validated method for the direct enantiomeric separation of S-Benzyl-homocysteine using a teicoplanin-based macrocyclic glycopeptide CSP, which has proven highly effective for underivatized amino acids.[4]

Reagents and Materials
  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.

  • Mobile Phase A: HPLC-grade Water with 0.02% Formic Acid.

  • Mobile Phase B: HPLC-grade Methanol with 0.02% Formic Acid.

  • Sample Diluent: 50:50 (v/v) Water:Methanol.

  • Analytes: Racemic (D/L)-S-Benzyl-homocysteine standard, individual L- and D- enantiomer standards (if available for peak identification).

Instrumentation and Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.

  • Mobile Phase: 70% Methanol : 30% Water with 0.02% Formic Acid (Isocratic).

    • Scientist's Note: The small amount of formic acid is critical.[4] It ensures the analyte's carboxylic acid group is protonated, preventing ionic repulsion from the CSP's carboxylates and significantly improving peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Concentration: 0.5 mg/mL.

Step-by-Step Procedure
  • System Preparation: Purge all solvent lines thoroughly. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the S-Benzyl-homocysteine standard in the sample diluent to a final concentration of 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Sequence Setup:

    • Inject a blank (sample diluent) to ensure no system contamination.

    • Inject the racemic standard. Two peaks should be observed.

    • (Optional) If pure enantiomer standards are available, inject each to confirm the elution order. Typically, for teicoplanin phases, the L-enantiomer elutes before the D-enantiomer.[13]

  • Data Analysis:

    • Integrate the peaks for the two enantiomers.

    • Calculate the Resolution (Rs) between the peaks. A value of Rs > 1.5 is required for baseline separation and accurate quantification.

    • Calculate the Selectivity factor (α).

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to the final analytical result.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Analyte p2 Dissolve in Diluent (0.5 mg/mL) p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Inject 10 µL onto CHIROBIOTIC T Column p3->h1 Load Sample h2 Isocratic Elution (70:30 MeOH:H2O + 0.02% FA) h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Integrate Chromatogram h3->d1 Acquire Data d2 Calculate Resolution (Rs) & Selectivity (α) d1->d2 d3 Quantify Enantiomeric Purity d2->d3 end end d3->end Final Report

Caption: End-to-end workflow for chiral separation.

Conclusion

The successful differentiation of S-Benzyl-homocysteine enantiomers is readily achievable with modern chiral chromatography. While polysaccharide and Pirkle-type CSPs are viable alternatives, macrocyclic glycopeptide stationary phases, particularly teicoplanin-based columns, offer a superior combination of versatility, efficiency, and simplicity for the direct analysis of this underivatized amino acid derivative . The provided protocol serves as a robust starting point for method development and routine analysis, ensuring the chiral integrity of S-Benzyl-homocysteine in research and quality control settings.

References

  • Shimadzu. (n.d.). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Ghanbari, M., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances.
  • BenchChem. (2025). Application Notes and Protocols for the Separation of D- and L-Homocysteine Enantiomers by HPLC.
  • Ilko, D., et al. (n.d.). Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate.
  • Cirilli, R., et al. (2022). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules.
  • Wang, C., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports.
  • Pál, D., et al. (2023). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules.
  • Fegas, A., et al. (2012). Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Journal of Chemistry.
  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Berthod, A. (n.d.). 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate.
  • Blaschke, G., et al. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Pinto, M. M. M., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules.
  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
  • Lee, J., et al. (2025). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. ResearchGate.
  • Chankvetadze, B. (2019). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Methods in Molecular Biology.
  • Toth, G., et al. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology.
  • Simek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Kannappan, V. (2022). Cyclodextrin-based CSPs. Chiralpedia.
  • Zuniga, J., et al. (2018). Molecular Simulation of the Separation of Some Amino Acid Enantiomers by β-Cyclodextrin in Gas-Phase. Frontiers in Chemistry.
  • Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology.
  • Aryal, S. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes.
  • Barbaric, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules.
  • Gecse, E., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules.
  • Kuki, A., et al. (2023). Enantioseparation of α-substituted proline analogs with macrocyclic glycopeptide-based chiral stationary phases immobilized on superficially porous particles. Journal of Chromatography A.
  • Brückner, H. (2025). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate.
  • Nagy, G., et al. (2019). Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. Analytical Chemistry.
  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Hyun, M. H. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules.
  • Barbaric, M., et al. (2024). HPLC and SFC Enantioseparation of (±)-Trans–β–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Influence of the Mobile Phase and Structural Effects on Enantiorecognition. International Journal of Molecular Sciences.

Sources

Optimizing Elemental Analysis for S-Benzyl-DL-homocysteine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precise elemental characterization of S-Benzyl-DL-homocysteine (SBHC) is a critical checkpoint in metabolic research and peptide synthesis. As a protected analog of homocysteine, SBHC (


) serves as both a vital metabolic probe and a challenging analyte due to its sulfur-rich heterocyclic structure.

This guide provides an authoritative protocol for the Elemental Analysis (CHNS) of SBHC. Unlike generic protocols, this document addresses the specific "sulfur retention" and "combustion resistance" challenges inherent to benzylated thio-ethers. We compare SBHC against industry-standard reference materials to contextualize its performance and establish strict acceptance criteria for purity validation.

Theoretical Framework & Product Identity

Before initiating analysis, the theoretical composition must be established as the baseline for accuracy. SBHC differs from free homocysteine by the addition of a benzyl group, which enhances stability against oxidative dimerization but increases the carbon load during combustion.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-amino-4-(benzylsulfanyl)butanoic acid

  • CAS Number: 1017-76-1[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 225.31 g/mol

Theoretical Elemental Composition

The following values represent the mathematical truth (


 purity) against which experimental data must be validated.
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1112.011132.1258.64%
Hydrogen (H) 151.00815.126.71%
Nitrogen (N) 114.00714.016.22%
Sulfur (S) 132.06032.0614.23%
Oxygen (O) 215.99932.0014.20% (Calculated by difference)

Comparative Analysis: SBHC vs. Alternative Standards

To validate SBHC, one must understand how it behaves relative to established microanalytical standards. The table below compares SBHC with BBOT (the gold standard for CHNS), Sulfanilamide (common N/S standard), and DL-Methionine (closest structural analog).

Performance Matrix
FeatureS-Benzyl-DL-homocysteine (SBHC)BBOTSulfanilamideDL-Methionine
Sulfur Content 14.23% (Moderate)7.44% (Low)18.62% (High)21.49% (Very High)
Matrix Type Amino Acid / Thioether HeterocyclicAromatic AmineAmino Acid / Thioether
Combustibility Challenging (Benzyl shield)ExcellentGoodModerate
Hygroscopicity Low (Hydrophobic benzyl group)Very LowLowModerate
Primary Use Analyte / Specific Standard Calibration StandardCalibration StandardMatrix-Match Standard
Stability High (Resists dimerization)Very HighHighModerate (Oxidation prone)
Expert Insight on Selection
  • Why use BBOT for calibration? BBOT is chosen for calibration because its combustion properties are ideal, ensuring the instrument is functioning correctly.

  • Why compare with Methionine? Methionine is the closest "matrix match" to SBHC. If your instrument recovers sulfur from Methionine but fails with SBHC, the issue lies in the benzyl ring combustion , not the sulfur detection.

  • The SBHC Advantage: Unlike free Homocysteine, which spontaneously oxidizes to Homocystine (dimer) in air, SBHC is stable. This makes it a superior "process control" standard for long-term studies involving sulfur amino acids.

Experimental Protocol: Self-Validating CHNS System

Objective: Achieve experimental values within


 of theoretical values.
Method:  Dynamic Flash Combustion (Modified Dumas Method).
Critical Reagents & Apparatus
  • Carrier Gas: Helium (Grade 5.0, >99.999% purity).

  • Combustion Aid: Vanadium Pentoxide (

    
    ) .
    
    • Causality: Sulfur in amino acids can form stable sulfates in the ash or adhere to the crucible.

      
       acts as a flux and strong oxidant, ensuring complete conversion of organic sulfur to 
      
      
      
      and preventing retention in the ash [1].
  • Crucibles: Tin (Sn) capsules (exothermic oxidation aids combustion).

Step-by-Step Workflow
  • System Conditioning: Run 3 "bypass" samples (empty tin capsules) to purge atmospheric nitrogen and stabilize the baseline.

  • Calibration: Calibrate using BBOT (2-3 mg). Ensure

    
     for all elements.
    
  • Sample Preparation (The "Sandwich" Technique):

    • Weigh 1.5 – 2.5 mg of SBHC into a tin capsule. Accuracy:

      
       mg.
      
    • CRITICAL: Add ~5-10 mg of

      
       powder directly on top of the sample.
      
    • Fold the capsule tightly to exclude air.

  • Combustion Parameters:

    • Furnace Temperature: 1150°C (Higher temp required for sulfur recovery).

    • Oxygen Dosing: 10-15 mL (Excess

      
       ensures the benzyl ring is fully incinerated).
      
  • Analysis: Inject sample. Monitor the chromatogram for peak separation (specifically

    
     vs 
    
    
    
    and
    
    
    vs
    
    
    ).
Validation Logic (DOT Diagram)

The following diagram illustrates the decision-making process to validate the analysis results.

CHNS_Validation Start Start Analysis: SBHC Sample CheckC Check Carbon (Target: 58.64%) Start->CheckC CheckS Check Sulfur (Target: 14.23%) CheckC->CheckS Within Range FailC FAIL: Low Carbon CheckC->FailC < 58.2% Pass PASS: Result within ±0.4% CheckS->Pass Within Range FailS FAIL: Low Sulfur CheckS->FailS < 13.8% Action1 Cause: Incomplete Combustion Action: Increase O2 Dosing FailC->Action1 Action2 Cause: Ash Retention / Sulfate Formation Action: Add V2O5 or WO3 FailS->Action2 Action1->Start Retest Action2->Start Retest

Figure 1: Decision tree for optimizing CHNS analysis of sulfur-rich amino acids.

Data Interpretation & Acceptance Criteria

To ensure scientific integrity, results must meet strict acceptance criteria. The "Acceptable Range" accounts for instrumental uncertainty (


) and sample purity variations.
Validation Table
ElementTheoretical %Acceptable Range (

)
Common Failure ModeCorrective Action
Carbon 58.6458.24 – 59.04Low %CIncrease oxidation time; Check for moisture.
Hydrogen 6.716.31 – 7.11High %HDry sample (hygroscopic moisture).
Nitrogen 6.225.82 – 6.62High %NIncomplete reduction of

; Replace Cu catalyst.
Sulfur 14.2313.83 – 14.63Low %SAdsorption. Add

; Check transfer line temp.
Troubleshooting "The Sulfur Tail"

In chromatography-based CHNS analyzers,


 elutes last and often exhibits "tailing" due to polarity.
  • Symptom: Broad, flat sulfur peak causing low quantification.

  • Fix: Ensure the GC column is heated to at least 60-80°C (depending on column type) to sharpen the

    
     peak shape.
    

References

  • Thermo Fisher Scientific. (2020). Accurate and precise sulfur analysis in organic matrices. Application Note 42266. Link

  • National Institutes of Health (NIH) - PubChem. (2023). S-Benzyl-DL-homocysteine Compound Summary. PubChem CID 1017-76-1. Link

  • Elemental Microanalysis. (2022). Reference Materials for Organic Elemental Analysis.Link

  • Royal Society of Chemistry. (2012). Sulfur containing amino acids – challenge of accurate quantification.[3] J. Anal.[3] At. Spectrom. Link

Sources

Technical Validation Guide: Melting Point Determination for S-Benzyl-DL-homocysteine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Product Identity

S-Benzyl-DL-homocysteine (CAS: 1017-76-1) is a critical sulfur-containing amino acid derivative used primarily as a synthetic precursor in peptide chemistry and metabolic studies.[1] Unlike simple organic solids, this compound exhibits decomposition-dependent melting behavior , making standard validation protocols insufficient.

This guide provides a scientifically rigorous framework for validating the identity and purity of S-Benzyl-DL-homocysteine using melting point (MP) determination. It compares the performance of traditional Capillary methods against Differential Scanning Calorimetry (DSC) and establishes a self-validating protocol to handle thermal decomposition.

Compound Profile
ParameterSpecification
Chemical Name S-Benzyl-DL-homocysteine
CAS Number 1017-76-1
Molecular Formula C₁₁H₁₅NO₂S
Molecular Weight 225.31 g/mol
Target Melting Point 268–270°C (with decomposition) [1][2]
Critical Behavior Zwitterionic lattice; prone to thermal degradation prior to phase transition.

Technical Deep Dive: The Thermodynamics of Decomposition

To validate S-Benzyl-DL-homocysteine, one must understand that it does not melt in a classical thermodynamic equilibrium.

  • Lattice Energy vs. Bond Stability: As a zwitterion, the crystal lattice energy is high, requiring temperatures >250°C to disrupt. However, the covalent bonds (particularly the C-S and C-N bonds) become thermally labile around this same temperature.

  • The "Race" Condition: The observed melting point is a kinetic competition between the phase transition (melting) and chemical decomposition (charring/gas evolution) .

    • Slow Heating: Decomposition wins. Impurities form in situ, depressing the MP and widening the range (e.g., observing 255–265°C).

    • Fast Heating: Melting wins. The crystal lattice collapses before significant degradation occurs, yielding a value closer to the theoretical maximum (268–270°C).

Implication for Researchers: A "low" melting point does not necessarily indicate impure product; it often indicates an invalid method (heating too slowly).

Comparative Analysis: Method Performance

This section compares the two primary methods for validating S-Benzyl-DL-homocysteine.

Method A: Capillary Melting Point (Traditional)
  • Principle: Visual observation of phase change in a glass capillary.

  • Performance Profile:

    • Precision: Low (± 2–5°C).

    • Decomposition Handling: Poor. Standard ramp rates (1°C/min) allow significant charring, obscuring the endpoint.

    • Cost: Low.

  • Verdict: Suitable for routine identity checks only if the "Immersion Method" (described in Part 4) is used.

Method B: Differential Scanning Calorimetry (DSC)
  • Principle: Measures heat flow difference between sample and reference.

  • Performance Profile:

    • Precision: High (± 0.5°C).

    • Decomposition Handling: Excellent. Can distinguish between the endothermic melt and exothermic decomposition.

    • Cost: High.

  • Verdict: The Gold Standard for purity certification. It identifies the Onset Temperature (

    
    ) , which is independent of operator judgment.
    
Performance Data Summary
FeatureCapillary (Standard Ramp) Capillary (Immersion Method) DSC (Fast Scan)
Observed MP Range 255–263°C (Broad)266–269°C (Sharp)268.5°C (Onset)
Reproducibility Poor (Operator dependent)GoodExcellent
Decomposition Artifacts High (Browning visible)LowQuantifiable
Throughput 15 mins/sample5 mins/sample30 mins/sample

Validated Experimental Protocols

Protocol A: The "Immersion Method" (Recommended for Capillary)

Use this protocol for routine QC to bypass decomposition issues.

Prerequisites:

  • Calibrated Melting Point Apparatus (e.g., Büchi, SRS).

  • Reference Standard: Caffeine (MP 235°C) or Phenolphthalein (MP 260°C) for calibration.

Step-by-Step Workflow:

  • Sample Prep: Grind S-Benzyl-DL-homocysteine to a fine powder. Fill capillary to 3mm height. Compact well.

  • Pre-Heating: Heat the bath/block to 250°C (approx. 20°C below expected MP) and stabilize.

  • Insertion: Insert the capillary into the pre-heated block.

  • Ramp: Immediately initiate a fast ramp of 3°C to 5°C per minute .

    • Note: This contradicts standard "1°C/min" rules but is necessary to outrun decomposition.

  • Observation:

    • Collapse Point: Record when solid pulls away from walls.

    • Meniscus Point: Record when a clear liquid meniscus forms.

    • Decomposition: If the sample turns black/brown before melting, the starting temperature was too low or ramp was too slow.

Protocol B: DSC Validation (For Purity Certification)

Step-by-Step Workflow:

  • Pan Selection: Use hermetically sealed aluminum pans with a pinhole (allows gas escape without pan deformation).

  • Sample Mass: 2–3 mg (strictly controlled).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Thermal Program:

    • Equilibrate at 100°C.

    • Ramp 10°C/min to 300°C.

  • Analysis: Integrate the endothermic peak. The Extrapolated Onset Temperature is the validated melting point.

Visualization of Logic & Workflows

Figure 1: Method Selection Logic

Caption: Decision tree for selecting the appropriate validation method based on equipment availability and accuracy requirements.

MethodSelection Start Start: Validate S-Benzyl-DL-homocysteine CheckEquip Is DSC Available? Start->CheckEquip DSC_Yes Yes (High Precision Req.) CheckEquip->DSC_Yes DSC_No No (Routine QC) CheckEquip->DSC_No RunDSC Run DSC @ 10°C/min (Hermetic Pan) DSC_Yes->RunDSC AnalyzeDSC Record Extrapolated Onset (Target: ~268°C) RunDSC->AnalyzeDSC StandardRamp Standard Ramp (1°C/min)? DSC_No->StandardRamp Fail FAIL: Decomposition (Low MP, Browning) StandardRamp->Fail Likely Immersion Use Immersion Method (Pre-heat to 250°C) StandardRamp->Immersion Correct Protocol Success Valid Result (Target: 268-270°C) Immersion->Success

Figure 2: The "Immersion Method" Workflow

Caption: Visual guide to the Immersion Method, critical for minimizing thermal history and decomposition artifacts.

ImmersionMethod Setup 1. Setup Pre-heat block to 250°C Prep 2. Sample Prep Compact 3mm in capillary Setup->Prep Insert 3. Insertion Place sample in hot block Prep->Insert Ramp 4. Fast Ramp Heat @ 3-5°C/min Insert->Ramp Observe 5. Observation Record Clear Point Ramp->Observe

References

  • Canadian Science Publishing. "New synthesis of S-alkyl-DL-homocysteines." Canadian Journal of Chemistry. (Reports MP of 268-270°C with decomposition).[2]

  • ChemicalBook. "S-Benzyl-DL-homocysteine Product Properties and CAS 1017-76-1 Data." (Confirming CAS and general physical properties).

  • Sigma-Aldrich. "S-Benzyl-L-cysteine and Homocysteine Derivatives." (Comparative data for L-isomers and handling of amino acid derivatives).

  • National Institutes of Health (NIH) - PMC. "Melting properties of amino acids and their solubility in water." (Discussing Fast Scanning Calorimetry for decomposing amino acids).

  • ResearchGate. "Validation of Amino Acid Analysis Methods." (General guidelines on validating analytical methods for amino acids).

Sources

A Senior Application Scientist's Guide to Comparative Enzyme Kinetics: L-S-Benzyl-homocysteine vs. its Racemic DL-Form

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Enzyme Function and Drug Discovery

In the intricate world of biochemistry, molecular shape is paramount. Enzymes, the catalysts of life, have evolved active sites with exquisite three-dimensional architectures, enabling them to distinguish between stereoisomers—molecules that are mirror images of each other, known as enantiomers.[1][2][3] This property, termed stereoselectivity, is not a mere biochemical curiosity; it is a fundamental principle that governs metabolic pathways and dictates the efficacy and safety of pharmaceuticals.[4][5][6] The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug development.[6]

This guide provides an in-depth technical comparison of the kinetics of a representative homocysteine-metabolizing enzyme with its substrate in two forms: the biologically relevant L-S-Benzyl-homocysteine and its racemic mixture, DL-S-Benzyl-homocysteine. S-Benzyl-homocysteine serves as an excellent model compound, analogous to S-adenosyl-L-homocysteine (SAH), a key intermediate in universal methylation pathways.[7] Enzymes like S-adenosyl-L-homocysteine hydrolase (SAHase) are crucial in regulating these processes.[8][9][10]

We will dissect the causal relationships behind experimental choices, provide a self-validating protocol for kinetic analysis, and interpret the resulting data to highlight why the use of enantiomerically pure substrates is non-negotiable for accurate enzymatic characterization and effective drug development.

Theoretical Framework: Understanding the Language of Enzyme Kinetics

To compare the enzyme's performance on different substrate forms, we must first understand the key kinetic parameters derived from the Michaelis-Menten model.[11][12]

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the initial reaction velocity (v₀) is half of the maximum velocity (Vₘₐₓ). It is often used as an inverse measure of the enzyme's apparent affinity for its substrate; a lower Kₘ suggests a higher affinity.[12][13]

  • Vₘₐₓ (Maximum Velocity): The theoretical maximum rate of the reaction when the enzyme's active sites are fully saturated with substrate. Vₘₐₓ is directly proportional to the enzyme concentration.[12][13]

  • k꜀ₐₜ (Turnover Number): Also known as the catalytic constant, k꜀ₐₜ represents the number of substrate molecules converted to product per enzyme molecule per unit of time (k꜀ₐₜ = Vₘₐₓ / [E]t, where [E]t is the total enzyme concentration). It is a measure of the enzyme's maximum catalytic activity.[14][15]

  • k꜀ₐₜ/Kₘ (Catalytic Efficiency): This ratio is the most significant measure of an enzyme's overall performance. It reflects how efficiently an enzyme can bind a substrate and convert it into a product at low substrate concentrations, functioning as an apparent second-order rate constant.[14][16]

When an enzyme that is stereospecific for the L-enantiomer is presented with a racemic (DL) mixture, the D-enantiomer is often not inert. It may act as a competitive inhibitor, binding to the active site without reacting, thereby impeding the binding of the productive L-enantiomer. This competition directly impacts the apparent kinetic parameters.

Visualizing Stereoselectivity and the Experimental Workflow

To conceptualize the process, we can visualize both the enzymatic interaction and the experimental procedure.

G cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalysis No_Product No Reaction Enzyme->No_Product L_Substrate L-Substrate L_Substrate->Enzyme Binds Correctly D_Substrate D-Substrate D_Substrate->Enzyme Binds Incorrectly (Competitive Inhibitor)

Caption: Enzyme stereoselectivity at the active site.

workflow prep 1. Reagent Preparation - Enzyme Dilution - Substrate Serial Dilutions (L-form and DL-form) assay 2. Assay Setup (96-well plate) - Add Buffer & Substrate - Pre-incubate at 37°C prep->assay initiate 3. Reaction Initiation - Add Enzyme to wells assay->initiate measure 4. Kinetic Measurement - Read Absorbance over time (e.g., at 340 nm) initiate->measure calc 5. Data Processing - Calculate Initial Velocities (v₀) measure->calc plot 6. Kinetic Analysis - Plot v₀ vs. [S] - Non-linear regression to Michaelis-Menten equation calc->plot results 7. Determine Parameters - Kₘ, Vₘₐₓ, k꜀ₐₜ, k꜀ₐₜ/Kₘ plot->results

Caption: Experimental workflow for comparative kinetic analysis.

Comparative Kinetic Data: A Hypothetical Case Study

Let's consider a hypothetical homocysteine-modifying enzyme and analyze its kinetic behavior with L-S-Benzyl-homocysteine and the racemic DL-mixture. For the DL-mixture, it is crucial to remember that the concentration of the active L-enantiomer is only 50% of the total substrate concentration added. The data analysis must account for this.

Substrate FormApparent Kₘ (µM)Apparent Vₘₐₓ (µM/min)k꜀ₐₜ (s⁻¹)Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
L-S-Benzyl-homocysteine 1510083.35.55 x 10⁶
DL-S-Benzyl-homocysteine 289881.72.92 x 10⁶

Note: These are representative data generated for illustrative purposes.

Interpretation of Kinetic Data

The data table reveals a compelling story about the enzyme's stereoselectivity.

  • Vₘₐₓ is Largely Unchanged: The maximum velocity is nearly identical for both substrates. This is expected. At saturating substrate concentrations, the active site is constantly occupied by the L-enantiomer, and the enzyme is working at its maximum capacity. The presence of the D-enantiomer becomes negligible when the L-enantiomer concentration is high enough to outcompete it entirely.

  • Apparent Kₘ is Significantly Increased: The apparent Kₘ for the DL-mixture is almost double that of the pure L-form. This is the classic signature of competitive inhibition. The D-enantiomer competes with the L-enantiomer for binding to the active site. Therefore, a much higher total concentration of the racemic mixture is required to achieve half-maximal velocity, leading to a higher apparent Kₘ.

  • Catalytic Efficiency is Halved: The most dramatic difference is seen in the catalytic efficiency (k꜀ₐₜ/Kₘ). For the DL-racemic mixture, the efficiency is nearly 50% lower than for the pure L-enantiomer. This directly results from the increased apparent Kₘ. It demonstrates that the enzyme is far less efficient at utilizing the L-substrate when its D-counterpart is present as a competitor.

A Self-Validating Experimental Protocol

This protocol describes a continuous spectrophotometric assay adaptable for many NAD(P)H-dependent or coupled enzyme systems.

Objective: To determine the kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ, k꜀ₐₜ/Kₘ) of a purified enzyme with L-S-Benzyl-homocysteine and DL-S-Benzyl-homocysteine.

Materials:

  • Purified homocysteine-modifying enzyme (e.g., SAHase) of known concentration.

  • L-S-Benzyl-homocysteine (≥98% purity).

  • DL-S-Benzyl-homocysteine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.

  • Coupling enzymes and co-substrates if necessary (e.g., for a coupled assay).

  • UV-transparent 96-well plates or quartz cuvettes.

  • Spectrophotometer or plate reader capable of kinetic measurements.

Protocol Steps:

  • Enzyme Preparation:

    • Prepare a stock solution of the enzyme in assay buffer.

    • On the day of the experiment, dilute the enzyme stock to a working concentration (e.g., 2X final concentration). The final concentration should be chosen such that the reaction rate is linear for at least 5-10 minutes. This must be determined empirically in preliminary range-finding experiments.

  • Substrate Stock and Dilutions:

    • Prepare 100 mM stock solutions of both L- and DL-S-Benzyl-homocysteine in an appropriate solvent (e.g., DMSO or water) and then dilute further in assay buffer.

    • Perform serial dilutions to create a range of concentrations that will bracket the expected Kₘ (e.g., from 0.1x Kₘ to 10x Kₘ). A typical series might be: 0, 5, 10, 20, 40, 80, 150, 300 µM (final concentration in the assay). Prepare these at 2X the final desired concentration.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the 2X substrate dilutions (in triplicate for each concentration). Include a "no substrate" control.

    • Add 50 µL of assay buffer to bring the volume to 100 µL (this is a placeholder for the enzyme).

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

    • Initiate the reactions by adding 50 µL of the 2X working enzyme solution to each well, bringing the final volume to 150 µL. Mix gently.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at the appropriate wavelength (e.g., 340 nm for NADH consumption) every 15-30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each substrate concentration, plot absorbance vs. time. The initial velocity (v₀) is the slope of the linear portion of this curve. Convert this from Abs/min to µM/min using the Beer-Lambert law (A = εcl).

    • Plot the calculated initial velocities (v₀) against the substrate concentration [S].

    • Crucial Correction: For the DL-S-Benzyl-homocysteine data, the actual concentration of the L-enantiomer is half the total concentration plotted. The kinetic model should be fitted against [L-form] = 0.5 * [DL-form].

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the v₀ vs. [S] data directly to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]). This is the most accurate method for determining Kₘ and Vₘₐₓ.[17]

    • Calculate k꜀ₐₜ by dividing Vₘₐₓ by the total enzyme concentration in the assay ([E]t).

    • Calculate the catalytic efficiency (k꜀ₐₜ/Kₘ).

Conclusion: A Mandate for Enantiopurity in Scientific Research

This guide demonstrates unequivocally that enzymes possess a high degree of stereoselectivity, a property that has profound implications for their kinetic characterization. When studying an L-specific enzyme, the presence of the corresponding D-enantiomer in a racemic mixture acts as a competitive inhibitor, artificially inflating the apparent Kₘ and consequently reducing the calculated catalytic efficiency by approximately half.

References

  • Royal Society of Chemistry. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science.
  • National Institutes of Health. (n.d.). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. PMC.
  • ResearchGate. (2024).
  • MDPI. (n.d.).
  • MDPI. (n.d.). S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains.
  • ResearchGate. (n.d.). Structural insights into the reaction mechanism of S-adenosyl-L-homocysteine hydrolase.
  • Chem-Impex. (n.d.). Boc-S-benzyl-L-homocysteine.
  • National Institutes of Health. (n.d.).
  • AZoLifeSciences. (2021). L and D Isomers.
  • National Institutes of Health. (n.d.).
  • Unknown Source. (2023).
  • PubMed. (n.d.).
  • Sigma-Aldrich. (n.d.). S-BENZYL-D,L-HOMOCYSTEINE AldrichCPR.
  • YouTube. (2021).
  • MDPI. (n.d.). Application of Enzymes in Regioselective and Stereoselective Organic Reactions.
  • Unknown Source. (n.d.). What is the difference between D and L enantiomers in terms of their effects on the body?.
  • Chemistry LibreTexts. (2014).
  • The Medical Biochemistry Page. (n.d.). Enzyme Kinetics and Diagnostic Uses of Enzymes.
  • University of San Diego. (n.d.). Biochem Lab Enzyme Kinetics Instructions.
  • ResearchGate. (2019).
  • eGyanKosh. (n.d.). ENZYME KINETICS.
  • SciTechnol. (2018). Molecular Basis and Engineering of Enzymes Stereospecificity.
  • Chemistry LibreTexts. (2025). Enzyme Parameters.
  • Metabolic Support UK. (n.d.). S-Adenosylhomocysteine Hydrolase Deficiency.

Sources

Safety Operating Guide

S-Benzyl-DL-homocysteine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

S-Benzyl-DL-homocysteine Disposal & Handling Guide

Part 1: Operational Directive

To: Laboratory Personnel, EHS Officers, and Process Chemists From: Senior Application Scientist Subject: Safe Disposal and Management of S-Benzyl-DL-homocysteine (CAS 1017-76-1)[1]

Executive Summary: S-Benzyl-DL-homocysteine is a sulfur-containing amino acid derivative primarily used as a protected intermediate in peptide synthesis and metabolic research.[1][2] While often classified as "non-hazardous" under strict transport regulations (DOT/IATA), it must be managed as Chemical Waste in the laboratory environment.[2]

The Critical Rule: NEVER dispose of this compound down the drain. Although the benzyl group masks the thiol moiety, reducing immediate odor and reactivity, bacterial degradation in plumbing traps can cleave this protection, releasing volatile sulfur compounds (VSCs) like benzyl mercaptan or hydrogen sulfide, creating facility-wide odor issues and potential toxicity hazards.[1][2]

Part 2: Technical Characterization & Hazard Profile

Before disposal, you must validate the material's state.[1][2] Use the table below to cross-reference your inventory.

Table 1: Physicochemical & Hazard Data

ParameterSpecificationOperational Note
CAS Number 1017-76-1 Verify against label; often confused with L-isomer or free Homocysteine.[1][2]
Formula C₁₁H₁₅NO₂SHigh Carbon/Sulfur ratio favors incineration.[1][2]
Molecular Weight 225.31 g/mol Solid crystalline powder.[1][2]
Solubility Low in water; Soluble in acids/basesDo not attempt to dissolve in water for drain disposal.[1][2]
GHS Classification Warning (Conservative)Treat as Acute Tox. 4 (Oral) and Skin Irritant 2 .[1][2]
Incompatibilities Strong Oxidizing AgentsSegregate from nitric acid, perchlorates, and peroxides.[1][2]
Decomposition SOₓ, NOₓ, CO, CO₂Fire/Incineration releases toxic sulfur oxides.[1][2]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to ensure compliance with EPA (40 CFR) regulations and best-practice laboratory safety.

Phase 1: Waste Stream Segregation

1. Solid Waste (Pure Compound/Spill Debris) [1][2]

  • Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.[2]

  • Labeling: Must be labeled "Non-Regulated Chemical Waste - Solid" .

    • Constituent: "S-Benzyl-DL-homocysteine".[1][2][3][4][5]

    • Hazard Checkbox: Mark "Toxic" and "Irritant" as a precaution.

  • Action: Collect pure powder, contaminated weighing boats, and gloves in this container.

2. Liquid Waste (Reaction Mixtures/Mother Liquors) [1][2]

  • Scenario: The compound is dissolved in solvents (e.g., Methanol, DMSO, DMF).[1][2]

  • Container: Solvent waste carboy (compatible with the solvent used).

  • Segregation:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in MeOH/EtOH/DMSO.

  • Precaution: Ensure the waste stream pH is neutral to slightly acidic (pH 5-7). Strong alkaline conditions can degrade the benzyl protection over time.[2]

Phase 2: Deactivation & Cleanup (Spills)

If the solid is spilled on the benchtop or floor:

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1][2] A dust mask (N95) is recommended to prevent inhalation of fine particulates.

  • Containment: Do not dry sweep if significant dust is generated. Cover with a damp paper towel to suppress dust.

  • Collection: Scoop material into the Solid Waste container.

  • Surface Decon: Wipe the surface with a 10% Bleach Solution (Sodium Hypochlorite) followed by water.

    • Causality: Bleach oxidizes trace sulfur residues to non-volatile sulfonates/sulfates, eliminating potential odors.[1][2]

Phase 3: Final Disposal (RCRA Compliance)
  • RCRA Status: S-Benzyl-DL-homocysteine is not P-listed or U-listed.[1][2]

  • Waste Code: Unless mixed with listed solvents, it typically falls under "Non-Regulated Waste" for incineration.[1][2]

  • Method: The preferred destruction method is High-Temperature Incineration with scrubber systems to capture SOₓ emissions.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of S-Benzyl-DL-homocysteine to ensure zero environmental release.

DisposalWorkflow Start Start: S-Benzyl-DL-homocysteine Waste StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidBin Solid Chemical Waste Bin (Label: S-Benzyl-DL-homocysteine) IsSolid->SolidBin Pure or Debris Drain Drain Disposal IsSolid->Drain NEVER SolventCheck Identify Solvent Base IsLiquid->SolventCheck Incineration Final Fate: High-Temp Incineration SolidBin->Incineration HaloWaste Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Carboy (e.g., MeOH, DMSO) SolventCheck->NonHaloWaste Flammables/Organics HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Waste stream decision tree emphasizing the prohibition of drain disposal and segregation based on solvent compatibility.[1][2]

References

  • Sigma-Aldrich . (n.d.). S-Benzyl-DL-homocysteine Product Specification & Safety Information. Retrieved from [1][2]

  • ChemicalBook . (2023).[6] S-BENZYL-DL-HOMOCYSTEINE CAS 1017-76-1 MSDS and Properties. Retrieved from [2]

  • National Institutes of Health (NIH) - PubChem . (n.d.). Homocysteine Compound Summary (Analogous Hazard Data). Retrieved from [2]

  • US Environmental Protection Agency (EPA) . (2024).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

Sources

A Researcher's Guide to Handling S-Benzyl-DL-homocysteine: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work and our personal safety are paramount. S-Benzyl-DL-homocysteine is a valuable reagent in various biochemical and pharmaceutical research applications, including its role as a building block in peptide synthesis and drug discovery.[1] While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), prudent laboratory practice dictates a comprehensive approach to safety.[2] This guide provides an in-depth, experience-driven perspective on the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both your safety and the validity of your experimental outcomes.

The core principle of laboratory safety is the "Hierarchy of Controls," a framework that prioritizes the most effective safety measures. Before we even consider PPE, we must ensure that engineering and administrative controls are in place. This includes working in a well-ventilated area, preferably within a certified chemical fume hood, and adhering to a well-defined Chemical Hygiene Plan (CHP) as mandated by OSHA.[3] PPE is the final, essential barrier between you and the chemical.

Hazard Assessment: Understanding the "Why"

While S-Benzyl-DL-homocysteine is not acutely toxic, its potential for causing irritation upon contact with skin, eyes, or the respiratory tract necessitates careful handling.[4] The primary risks associated with this compound, which is typically a white to off-white powder, are:

  • Inhalation: Fine powders can become airborne, especially during weighing and transfer, and may cause respiratory tract irritation.[4][5]

  • Skin Contact: Direct contact can lead to skin irritation.[4][6]

  • Eye Contact: The powder can cause significant eye irritation upon contact.[4][6]

  • Ingestion: Accidental ingestion may cause irritation of the digestive tract.[4][6]

Given these potential routes of exposure, a multi-faceted PPE strategy is required.

Core PPE Requirements for S-Benzyl-DL-homocysteine

The following table summarizes the minimum PPE requirements for routine handling of S-Benzyl-DL-homocysteine in a laboratory setting.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glassesNitrile glovesLab coatNot typically required
Weighing & Aliquoting (Solid) Safety gogglesDouble-gloving with nitrile glovesLab coat with knit cuffsRecommended (N95 respirator)
Solution Preparation & Handling Chemical splash gogglesNitrile glovesLab coat with knit cuffsNot required if in a fume hood
Spill Cleanup Chemical splash goggles and face shieldChemical-resistant outer gloves (e.g., neoprene) over inner nitrile glovesChemical-resistant apron over lab coatRequired (N95 or higher, depending on spill size)
Waste Disposal Safety gogglesNitrile glovesLab coat with knit cuffsNot typically required

Detailed PPE Protocols and Rationale

Eye and Face Protection: Your First Line of Defense

The eyes are incredibly vulnerable to chemical powders and splashes. The choice of eye protection is dictated by the specific task you are performing.

  • Causality: Standard safety glasses offer basic impact protection but do not provide a seal around the eyes. Chemical splash goggles are essential when handling liquids or significant quantities of powder, as they form a protective seal to prevent entry from the top, bottom, and sides.[7][8] A face shield worn over goggles provides an additional layer of protection for the entire face during high-risk procedures like cleaning up a large spill.[8][9]

Protocol for Eye/Face Protection Selection:

  • Assess the Task: Are you handling a closed stock vial, weighing powder, or working with a solution?

  • For Solids (Weighing): Don chemical safety goggles that provide a full seal around the eyes. This prevents airborne particles from entering.

  • For Liquids (Solution Prep/Use): Wear chemical splash goggles.

  • For High-Risk Tasks (Large Spills): Wear a full-face shield over your chemical splash goggles for maximum protection.

  • Verification: Ensure your eye protection fits snugly and is free from cracks or defects before each use. It must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]

Hand Protection: The Importance of Material and Technique

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Causality: Not all gloves are created equal. Nitrile gloves are recommended for handling S-Benzyl-DL-homocysteine as they provide good chemical resistance for incidental contact. Double-gloving is a field-proven best practice when weighing fine powders.[9] The outer glove takes the initial contamination, which can then be carefully removed, leaving a clean inner glove for handling clean items or exiting the work area. This minimizes cross-contamination.

Protocol for Glove Selection and Use:

  • Select the Right Material: Use powder-free nitrile gloves.

  • Inspect Before Use: Always check gloves for any signs of tears or punctures.

  • Donning:

    • For routine handling of solutions, a single pair of nitrile gloves is sufficient.

    • For weighing solids, don two pairs of nitrile gloves (double-gloving).

  • During Use: Be mindful of what you touch. Avoid touching door handles, pens, or your face with contaminated gloves.

  • Doffing (Removal):

    • Outer Glove (if double-gloved): Pinch the outside of one glove at the wrist. Peel it downwards, turning it inside out. Ball the removed glove into your still-gloved hand. Slide two fingers of your clean hand under the wrist of the remaining glove and peel it off, encasing the first glove.

    • Single Pair: Follow the same procedure, being careful not to touch your bare skin with the outside of the glove.

  • Disposal: Dispose of used gloves in the appropriate chemical waste container.

  • Hygiene: Wash your hands thoroughly with soap and water after removing gloves.[5]

Body Protection: Shielding Against Contamination

A lab coat is the minimum requirement for body protection.

  • Causality: A lab coat protects your skin and personal clothing from minor spills and contamination.[9] Coats with knit cuffs are superior as they create a tighter seal around the wrist, preventing powders from entering the sleeve. For larger-scale operations or spill cleanup, a chemical-resistant apron provides an additional layer of protection against splashes.

Protocol for Body Protection:

  • Standard Use: Wear a clean, long-sleeved lab coat, fully buttoned, with knit cuffs.

  • Spill Response: Don a chemical-resistant apron over your lab coat when cleaning up spills.

  • Storage: Never wear your lab coat outside of the laboratory, especially in break rooms or office areas, to prevent the spread of contamination.[9]

  • Laundering: Contaminated lab coats should be professionally laundered; do not take them home.

Respiratory Protection: An Often-Overlooked Necessity

While S-Benzyl-DL-homocysteine has low volatility, the solid powder can be easily aerosolized.

  • Causality: Engineering controls, such as a fume hood, are the primary method for controlling respiratory hazards. However, when weighing fine powders, even within a hood, localized turbulence can create an inhalation risk. An N95 respirator provides an effective barrier against airborne particulates. It is a crucial layer of defense during the most vulnerable step of handling the solid compound.

Protocol for Respiratory Protection:

  • When to Use: Wear a NIOSH-approved N95 disposable respirator when weighing or transferring S-Benzyl-DL-homocysteine powder.

  • Fit Check: Before entering the work area, perform a user seal check to ensure the respirator is properly sealed to your face.

  • Limitations: N95 respirators do not protect against chemical vapors. All solution work should be conducted in a chemical fume hood.

  • Disposal: Respirators are disposable and should be discarded after use or if they become difficult to breathe through.

Workflow for PPE Selection and Disposal

The following diagram illustrates the decision-making process for selecting, using, and disposing of PPE when handling S-Benzyl-DL-homocysteine.

PPE_Workflow cluster_prep 1. Preparation & Assessment cluster_selection 2. PPE Selection cluster_operation 3. Operation cluster_disposal 4. Decontamination & Disposal A Review SDS and SOP B Assess Task Risk (Weighing, Solution Prep, Spill) A->B C Select Eye/Face Protection (Goggles / Face Shield) B->C Based on Risk D Select Hand Protection (Nitrile, Double-Glove?) B->D Based on Risk E Select Body Protection (Lab Coat, Apron) B->E Based on Risk F Select Respiratory Protection (N95 for Powders) B->F Based on Risk G Perform Task in Designated Area (Fume Hood) C->G D->G E->G F->G H Doff PPE in Correct Order (Gloves First) G->H I Segregate & Dispose of Waste (Contaminated PPE, Chemical) H->I J Wash Hands Thoroughly I->J

Caption: PPE Selection & Disposal Workflow for S-Benzyl-DL-homocysteine.

Emergency Procedures: Spill and Exposure

In Case of Skin Contact:

  • Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Seek medical attention.[6]

In Case of Eye Contact:

  • Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[6]

  • Seek immediate medical attention.[6]

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE (including respiratory protection, chemical-resistant gloves, and splash goggles), carefully sweep up the solid material.[5]

  • Place the material into a suitable, closed container for disposal.[5]

  • Clean the spill area thoroughly.

By adhering to these detailed PPE protocols, researchers can handle S-Benzyl-DL-homocysteine with a high degree of confidence and safety, ensuring that the focus remains on scientific discovery.

References

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]

  • Title: Material Safety Data Sheet - DL-Homocysteine, 95% Source: Cole-Parmer URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]

  • Title: The OSHA Laboratory Standard Source: Lab Manager URL: [Link]

  • Title: OSHA Laboratory Standard Source: Compliancy Group URL: [Link]

  • Title: Protective Equipment Source: Albert Kerbl GmbH URL: [Link]

  • Title: OSHA Standards for Biological Laboratories Source: Administration for Strategic Preparedness and Response URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Benzyl-DL-homocysteine
Reactant of Route 2
Reactant of Route 2
S-Benzyl-DL-homocysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.